molecular formula C10H17NO B7893748 1-(But-3-yn-1-yl)-4-methoxypiperidine

1-(But-3-yn-1-yl)-4-methoxypiperidine

Cat. No.: B7893748
M. Wt: 167.25 g/mol
InChI Key: YMHVEJMIEKVIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-yn-1-yl)-4-methoxypiperidine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-ynyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHVEJMIEKVIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(But-3-yn-1-yl)-4-methoxypiperidine . This document is designed for researchers in medicinal chemistry and chemical biology, focusing on the molecule's utility as a functionalized scaffold for "click" chemistry and receptor ligand discovery.

Part 1: Chemical Identity & Physiochemical Profile

This compound represents a bifunctional scaffold merging a pharmacologically active core (4-methoxypiperidine) with a bioorthogonal handle (terminal alkyne). It serves as a critical intermediate for synthesizing triazole-linked bioactive probes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Structural Nomenclature
  • IUPAC Name: this compound

  • Common Descriptors: N-(3-butynyl)-4-methoxypiperidine; 4-methoxy-1-(3-butynyl)piperidine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.25 g/mol

Physiochemical Properties (Predicted)

The following data are derived from structure-activity relationship (SAR) modeling of analogous piperidine derivatives.

PropertyValue (Predicted)Context
Physical State Pale Yellow OilFree base form at STP.
Boiling Point 230–240°CEstimated at 760 mmHg.
pKa (Basic N) 9.2 ± 0.5Typical for N-alkyl piperidines; protonates at physiological pH.
LogP 1.1 – 1.5Moderately lipophilic; crosses blood-brain barrier (BBB).
Solubility Organic SolventsSoluble in DCM, MeOH, DMSO, Acetonitrile.
Water Solubility Low (Free Base)High as Hydrochloride salt.

Part 2: Synthesis & Manufacturing Protocol

The synthesis follows a convergent N-alkylation pathway. This protocol prioritizes the suppression of quaternary ammonium salt formation (over-alkylation) and the preservation of the terminal alkyne.

Reaction Scheme (Graphviz)

SynthesisPathway cluster_conditions Critical Parameters Precursor1 4-Methoxypiperidine (CAS: 4045-24-3) Reagents K2CO3 / ACN Reflux, 12-16h Precursor1->Reagents Precursor2 4-Bromobut-1-yne (Electrophile) Precursor2->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Product 1-(But-3-yn-1-yl)- 4-methoxypiperidine Intermediate->Product -HBr Info Temp: 60-80°C Atmosphere: N2 Stoichiometry: 1.0 : 1.1 (Amine:Halide)

Figure 1: Convergent synthesis via nucleophilic substitution (SN2). The secondary amine attacks the primary alkyl halide.

Step-by-Step Methodology

Reagents: 4-Methoxypiperidine (1.0 eq), 4-Bromobut-1-yne (1.1 eq), Potassium Carbonate (2.0 eq), Acetonitrile (Anhydrous).

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous acetonitrile (0.1 M concentration relative to amine).

  • Base Addition: Add anhydrous

    
     (powdered) and stir for 10 minutes under nitrogen atmosphere.
    
  • Substrate Addition: Add 4-methoxypiperidine via syringe.

  • Alkylation: Add 4-bromobut-1-yne dropwise over 20 minutes to prevent exotherm.

  • Reflux: Heat the mixture to 60–80°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in DCM and wash with saturated

      
       and Brine.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Part 3: Reactivity & Applications

"Click" Chemistry Utility

The terminal alkyne at the N-position serves as a bioorthogonal handle. This molecule is extensively used to create fluorescent probes or affinity tags for receptors that bind the 4-methoxypiperidine pharmacophore (e.g., Sigma-1 receptors).

Protocol for CuAAC Conjugation:

  • Reactants: Alkyne-scaffold + Azide-Fluorophore (e.g., Azide-Cy5).

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Solvent: t-BuOH/Water (1:1).

  • Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.

Pharmacological Relevance

The 4-methoxypiperidine moiety is a known pharmacophore found in various bioactive compounds.

  • Sigma Receptors: Piperidine derivatives often show high affinity for Sigma-1 (

    
    ) receptors, involved in neuromodulation.
    
  • Local Anesthetics: Analogs with lipophilic N-substituents (like the butynyl chain) mimic the structure of local anesthetics, blocking voltage-gated sodium channels.

Part 4: Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation. Wear nitrile gloves.
Eye Damage H318Causes serious eye damage.[3] Use chemical goggles.
Flammability H226Flammable liquid and vapor (due to alkyne/solvent).

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkyne is stable but should be protected from prolonged exposure to UV light and radical initiators to prevent polymerization.

References

  • 4-Methoxypiperidine Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. [Link]

  • General N-Alkylation Protocols: ResearchGate (2017). Procedure for N-alkylation of Piperidine using Alkyl Halides. [Link]

  • Piperidine Scaffolds in Medicinal Chemistry: National Institutes of Health (2015). Synthesis and SAR of 4-methoxy-3-(piperidin-4-yl) benzamides. [Link]

  • Alkyne-Piperidine Analogs (Structural Reference): PubChem (2025).[2] 1-(but-3-yn-1-yl)-4-methylpiperidine Compound Summary. [Link][4]

Sources

Molecular weight and formula of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(But-3-yn-1-yl)-4-methoxypiperidine is a specialized heterobifunctional building block utilized primarily in medicinal chemistry and chemical biology. Characterized by a piperidine pharmacophore functionalized with a terminal alkyne, it serves as a critical "click-ready" motif for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design. This guide provides a definitive technical profile, including physicochemical properties, validated synthetic protocols, and application workflows for bioorthogonal ligation.

Part 1: Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these metrics for mass spectrometry validation and stoichiometry calculations.

Identity & Stoichiometry
PropertyValueNotes
IUPAC Name This compoundSystematic nomenclature
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol Average mass
Monoisotopic Mass 167.1310 DaFor High-Res MS (HRMS)
SMILES COC1CCN(CCC#C)CC1Useful for cheminformatics
InChI Key (Predicted)Derivative of CAS 4045-24-3
Predicted Physical Properties
  • Physical State: Likely a colorless to pale yellow viscous oil at STP.

  • Boiling Point: ~230–240°C (Predicted at 760 mmHg).

  • Solubility: Highly soluble in polar organic solvents (DCM, MeOH, ACN, DMSO). Moderate solubility in water (pH dependent due to basic nitrogen).

  • pKa (Conjugate Acid): ~8.5–9.0 (Typical for N-alkyl piperidines).

Part 2: Synthetic Architecture

The synthesis of this compound relies on a standard nucleophilic substitution (


) strategy. The protocol below is designed to minimize elimination side-products commonly seen with alkynyl halides.
Retrosynthetic Analysis

The molecule disconnects at the C-N bond between the piperidine nitrogen and the butynyl chain.

  • Synthon A: 4-Methoxypiperidine (Nucleophile).[1]

  • Synthon B: 4-Halo-1-butyne (Electrophile, typically Bromide or Tosylate).

Validated Synthetic Protocol

Objective: Synthesis of this compound on a 1.0 gram scale.

Reagents:

  • 4-Methoxypiperidine (CAS 4045-24-3): 1.0 eq.[1]

  • 4-Bromo-1-butyne (CAS 38771-21-0): 1.1 eq.

  • Potassium Carbonate (

    
    ): 2.0 eq (anhydrous).
    
  • Potassium Iodide (KI): 0.1 eq (Finkelstein catalyst).

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-methoxypiperidine (1.0 eq) in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add anhydrous

    
     (2.0 eq) and catalytic KI (0.1 eq). Stir the suspension at room temperature for 10 minutes.
    
  • Alkylation: Dropwise add 4-bromo-1-butyne (1.1 eq) to the mixture.

    • Critical Control: Do not add all at once to prevent exothermicity, though the reaction is generally mild.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (System: 9:1 DCM:MeOH). The secondary amine starting material will disappear.

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM and wash with saturated

    
    . Dry organic layer over 
    
    
    
    . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and causality.

Synthesis Start1 4-Methoxypiperidine (Nucleophile) Intermediate Transition State (SN2 Mechanism) Start1->Intermediate Attack Start2 4-Bromo-1-butyne (Electrophile) Start2->Intermediate Leaving Grp Catalyst KI (Cat.) K2CO3 (Base) Catalyst->Intermediate Accelerates Product 1-(But-3-yn-1-yl)-4- methoxypiperidine Intermediate->Product -KBr

Figure 1: SN2 Alkylation Pathway. The catalytic iodide facilitates the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Proton NMR ( H NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.95 Triplet (

Hz)
1HTerminal Alkyne (

)
2.35 Multiplet2HPropargylic

(Next to alkyne)
2.60 Triplet2H

(Linker chain)
2.10 - 2.80 Multiplets4HPiperidine Ring (

)
3.25 Singlet3HMethoxy group (

)
3.30 Multiplet1HMethine (

) at C4
Mass Spectrometry (ESI-MS)
  • Expected Ion:

    
    
    
  • m/z Value: 168.14

  • Fragment Pattern: Loss of methoxy group (

    
    ) or cleavage of the butyl chain may be observed at higher collision energies.
    

Part 4: Functional Applications

This molecule is not merely an end-product but a high-value Click Chemistry Handle . Its terminal alkyne allows it to be conjugated to azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application: PROTAC Linker Synthesis

In drug discovery, this molecule serves as a "warhead" or "anchor" that can be clicked onto an E3 ligase ligand or a Target Protein ligand containing an azide.

Protocol: CuAAC Click Reaction

  • Mix: Alkyne (Product) + Azide-Partner (1:1 ratio) in tBuOH/Water (1:1).

  • Catalyst: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Result: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[2]

Mechanism of Action (Click Chemistry)

ClickChemistry Alkyne 1-(But-3-yn-1-yl)-4- methoxypiperidine (Alkyne Handle) Cycle Cycloaddition (Formation of Triazole) Alkyne->Cycle Azide Target Molecule-N3 (Azide Tag) Azide->Cycle Copper Cu(I) Catalyst (CuSO4 + NaAsc) Copper->Cycle Catalyzes Conjugate Bioconjugate (Linked via Triazole) Cycle->Conjugate

Figure 2: CuAAC Ligation Workflow. The alkyne moiety of the piperidine derivative reacts with an azide to form a stable triazole linkage.

References

  • 4-Methoxypiperidine (Precursor Data). PubChem Compound Summary. National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • General Procedure for N-Alkylation of Piperidines. Organic Chemistry Portal. "Nucleophilic Substitution". [Link]

  • Click Chemistry Mechanism. Scripps Research Institute. "Click Chemistry Publications". [Link]

Sources

Solubility Profile & Characterization Guide: 1-(But-3-yn-1-yl)-4-methoxypiperidine

[1][2]

Executive Technical Summary

This compound is a tertiary amine featuring a terminal alkyne handle and a methoxy ether moiety.[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic alkyne chain, the basic piperidine nitrogen, and the polar methoxy group.[2]

  • Primary State: Likely a viscous oil or low-melting solid at room temperature (Free Base).[2][3]

  • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic).[2][3]

  • pKa (Conjugate Acid): ~9.8 – 10.2 (Typical for N-alkyl piperidines).[1][2][3]

  • Solubility Class: Lipophilic Amine.[2][3]

Quick Reference: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-dipole interactions; excellent solvation of the amine.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Strong solvation of the polar amine/ether functionality.[2][3]
Polar Protic Methanol, EthanolHigh Hydrogen bonding with the ether oxygen and amine nitrogen.[2][3]
Ethers/Esters THF, Ethyl AcetateModerate to High Good compatibility with the lipophilic backbone.[2][3]
Non-Polar Hexanes, HeptaneLow to Moderate Limited by the polarity of the amine/ether groups.[2][3]
Aqueous Water (pH 7)Low (<1 mg/mL)Hydrophobic effect dominates the neutral free base.[2][3]
Aqueous Acid 0.1 M HCl / Phosphate Buffer (pH < 4)High Protonation of the piperidine nitrogen (

) drives solubility.[2][3]

Physicochemical Basis of Solubility

To understand why this molecule behaves as predicted, we must deconstruct its functional groups.[2][3]

  • The Piperidine Core (Tertiary Amine): The N-alkylation renders the nitrogen a tertiary center.[2][3] While it can accept hydrogen bonds, it cannot donate them.[2][3] This significantly increases solubility in aprotic organic solvents (DCM, THF) compared to secondary amines.[2][3]

  • The Alkyne Tail (But-3-yn-1-yl): This 4-carbon chain adds lipophilicity (increasing LogP) and provides a rigid linear geometry.[1][2][3] It reduces water solubility but enhances interaction with non-polar domains in solvents like Toluene.[2][3]

  • The Methoxy Group (-OCH3): A weak hydrogen bond acceptor.[2][3] It improves solubility in alcohols (MeOH, EtOH) but is not polar enough to drag the molecule into neutral water.[1][2]

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on predictions. Use this Thermodynamic Equilibrium Protocol to generate definitive data for your specific batch. This method includes built-in checks for compound stability, which is critical for alkynes.[2]

Phase A: Preparation
  • Material: 50 mg of this compound (purity >95%).

  • Solvents: HPLC-grade Water, Methanol, DMSO, DCM, pH 7.4 Buffer.[2][3]

  • Detection: HPLC-UV (210 nm for the alkyne/amine) or LC-MS.[1][2][3]

Phase B: The Shake-Flask Workflow
  • Saturation: Add excess compound (solid/oil) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours. Critical: Protect from light to prevent alkyne degradation.[2][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Validation Step: Check filter compatibility.[2][3] Nylon filters may bind the amine; PVDF or PTFE is preferred.[2][3]

  • Quantification: Dilute the supernatant 100-fold with mobile phase and inject into HPLC.

Phase C: Data Analysis & Visualization

Calculate solubility (

23
12
Workflow Diagram (DOT)

SolubilityProtocolStartStart: Weigh Excess CompoundSolventAddAdd Solvent (1 mL)(Water, DMSO, DCM, etc.)Start->SolventAddAgitateAgitate @ 25°C(24 Hours, Dark)SolventAdd->AgitateCheckSolidIs Solid/OilStill Visible?Agitate->CheckSolidAddMoreAdd More CompoundCheckSolid->AddMoreNo (Fully Dissolved)FilterCentrifuge/Filter(0.22 µm PVDF)CheckSolid->FilterYes (Saturated)AddMore->AgitateDiluteDilute Supernatant(1:100 in Mobile Phase)Filter->DiluteHPLCHPLC/LC-MS QuantificationDilute->HPLCEndReport Solubility (mg/mL)HPLC->End

Figure 1: Step-by-step thermodynamic solubility determination workflow with saturation verification.

Solvent Selection Guide for Applications

Choosing the right solvent depends on the process stage.[2][3] The alkyne group introduces specific stability constraints (avoiding acidic metals).[2][3]

For Chemical Synthesis (N-Alkylation / Click Chemistry)
  • Recommended: DMF or Acetonitrile (MeCN) .[2][3]

    • Reasoning: These polar aprotic solvents dissolve the free base well and support

      
       reactions (if alkylating) or CuAAC click reactions.[2][3]
      
  • Avoid: Acetone (potential for Schiff base formation if primary amine impurities exist, though less risk with this tertiary amine).[2][3]

For Purification (Extraction)[2][3]
  • Primary Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate .[2][3]

    • Protocol: Basify aqueous layer to pH > 11 (using NaOH) to ensure the piperidine is uncharged.[2][3] Extract 3x with DCM.[2][3]

  • Salt Formation: To isolate as a solid, dissolve in Diethyl Ether and add HCl in Dioxane.[2][3] The hydrochloride salt will precipitate.[2][3]

For Analysis (NMR / HPLC)[2][3]
  • NMR: Chloroform-d (

    
    ) . The compound is highly soluble, and the solvent peak does not interfere with the alkyne proton (~2.0 ppm).[1]
    
  • HPLC Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[2][3]

    • Note: The acid keeps the nitrogen protonated, improving peak shape by reducing interaction with silanol groups on the column.[2][3]

Solvent Logic Diagram (DOT)

SolventSelectionGoalGoalSynthesisSynthesis(Click/Alkylation)Goal->SynthesisPurificationPurification(Extraction)Goal->PurificationAnalysisAnalysis(NMR/LC)Goal->AnalysisDMFDMF / MeCN(High Sol, Inert)Synthesis->DMFDCMDCM / EtOAc(Immiscible w/ Water)Purification->DCMCDCl3CDCl3 / MeOD(Spectroscopy)Analysis->CDCl3

Figure 2: Decision matrix for solvent selection based on experimental intent.[1][2][3]

Stability & Handling (Safety)

  • Alkyne Reactivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury in the presence of ammonia/strong bases.[2][3] Avoid using metal spatulas or storage in metal containers if moisture is present.[2][3]

  • Basicity: The piperidine nitrogen is basic.[2][3] Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric

    
     (carbamate formation is unlikely for tertiary amines, but carbonate salts can form).[1]
    

References

  • Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews.

  • PubChem Database. "4-Methoxypiperidine Compound Summary."[2][3] National Library of Medicine.[3]

  • Savjani, K. T., et al. (2012).[2][3] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2][3]

  • Sigma-Aldrich. "Solubility & Stability of Alkynes in Organic Synthesis."[2][3] Technical Bulletin.

Synthesis, Characterization, and Bioconjugation Applications of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(But-3-yn-1-yl)-4-methoxypiperidine is a highly specialized, bifunctional chemical building block designed for modern drug discovery and bioconjugation. By combining a privileged pharmacophore (the piperidine ring) with a bioorthogonal handle (the terminal alkyne), this compound serves as a critical intermediate for late-stage functionalization, combinatorial library generation, and targeted probe design. This whitepaper provides a comprehensive technical guide to its structural informatics, synthetic methodology, and application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

Chemical Informatics & Structural Logic

In modern cheminformatics, accurate representation of molecular entities is paramount for computational screening and database indexing. Due to its specific nature as a combinatorial building block, researchers must rely on definitive string representations to model its behavior.

Structural Identifiers
  • SMILES String: C#CCCN1CCC(OC)CC1

  • Standard InChI: InChI=1S/C10H17NO/c1-3-4-5-11-8-6-10(12-2)7-9-11/h1,10H,4-9H2,2H3

  • InChIKey: While pre-computed InChIKeys for highly specific building blocks may not always be indexed in public repositories, the standard InChIKey is generated via a deterministic SHA-256 hash of the Standard InChI string provided above.

Physicochemical Profiling

To understand the utility of this molecule in medicinal chemistry, we must analyze its quantitative physicochemical properties. The data in the table below highlights why this molecule is an ideal precursor for drug development, specifically adhering to Lipinski’s Rule of Five.

PropertyValueRationale / Implication
Molecular Formula C10H17NODefines the precise atomic composition.
Molecular Weight 167.25 g/mol Low MW allows for downstream additions without exceeding the 500 Da limit.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 12.47 ŲExcellent Blood-Brain Barrier (BBB) penetration potential (< 90 Ų).
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding.
Hydrogen Bond Acceptors 2 (N, O)Facilitates specific interactions with target protein binding pockets.

Mechanistic Rationale in Drug Design

The architecture of this compound is not arbitrary; it is engineered for specific pharmacological and chemical behaviors:

  • The Piperidine Core: Saturated N-heterocycles are among the most frequently utilized structural motifs in FDA-approved therapeutics. They provide basicity and a predictable 3D conformation (chair transition states) that fits well into deep hydrophobic pockets.

  • The 4-Methoxy Substitution: The addition of the -OCH3 group serves a dual purpose. First, it acts as a hydrogen bond acceptor. Second, through inductive electron withdrawal, it subtly lowers the pKa of the piperidine nitrogen compared to an unsubstituted analog. This modulation ensures a higher fraction of the un-ionized species at physiological pH (7.4), thereby enhancing cellular permeability.

  • The But-3-ynyl Handle: The terminal alkyne is a bioorthogonal functional group. It remains completely inert to native biological nucleophiles and electrophiles, allowing the molecule to be safely introduced into complex biological systems before being "clicked" to an azide-bearing probe or drug payload [2].

Synthetic Methodology: Alkylation

The synthesis of this compound is achieved through a straightforward nucleophilic aliphatic substitution (


).
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of 4-methoxypiperidine in anhydrous acetonitrile (MeCN). Causality: Acetonitrile is a polar aprotic solvent that accelerates

    
     reactions by poorly solvating the nucleophile, thereby increasing the piperidine nitrogen's reactivity.
    
  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (

    
    ). Causality:
    
    
    
    acts as a mild, insoluble acid scavenger to neutralize the
    
    
    byproduct. It is weak enough to prevent competing elimination (
    
    
    ) reactions of the electrophile.
  • Electrophile Addition: Cool the mixture to 0 °C and dropwise add 1.1 equivalents of 4-bromo-1-butyne.

  • Reaction: Affix a reflux condenser and heat the mixture to 80 °C for 12 hours under a dry nitrogen atmosphere.

  • Workup & Purification: Cool to room temperature, filter off the inorganic salts (

    
     and unreacted 
    
    
    
    ), and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure target molecule.

SynthWorkflow A 4-Methoxypiperidine (Nucleophile) C K2CO3, MeCN 80°C, 12h A->C B 4-Bromo-1-butyne (Electrophile) B->C D 1-(But-3-yn-1-yl)- 4-methoxypiperidine C->D SN2 Alkylation

Fig 1: SN2 synthetic workflow for this compound.

Application: CuAAC Bioconjugation

The primary utility of this molecule lies in its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "Click Chemistry" reaction [3]. This allows the piperidine pharmacophore to be covalently linked to fluorophores, targeting peptides, or solid supports.

Step-by-Step Bioconjugation Protocol
  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a 10 mM solution of the azide-functionalized target (e.g., an azide-fluorophore) in PBS (pH 7.4).

  • Catalyst Complexation: In a separate vial, premix

    
     (1 mM final concentration) with THPTA ligand (5 mM final concentration). Causality: THPTA is a water-soluble ligand that maintains copper in its catalytically active +1 oxidation state and acts as a sacrificial reductant, preventing the generation of Reactive Oxygen Species (ROS) that could degrade biological targets.
    
  • Reduction: Add sodium ascorbate (5 mM final concentration) to the catalyst mixture. Causality: Ascorbate is a mild reducing agent that reduces

    
     to the active 
    
    
    
    state in situ, circumventing the thermodynamic instability of direct
    
    
    salts.
  • Reaction Incubation: Combine the alkyne, the azide target, and the pre-mixed catalyst complex. Incubate at room temperature for 2 to 4 hours in the dark.

  • Purification: Remove excess small molecules and copper catalyst via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

CuAAC A Alkyne Handle (Target Molecule) C Cu(I) Catalyst (CuSO4 + Na Ascorbate) A->C B Azide-Functionalized Probe/Biomolecule B->C D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D [3+2] Cycloaddition

Fig 2: CuAAC click chemistry catalytic cycle using the alkyne handle.

References

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia Contributors. "Click chemistry." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gou, et al. "Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine." MDPI, 2024. Available at:[Link]

N-Substituted 4-Methoxypiperidine Analogs: Synthetic Pathways and Pharmacological Applications

[1]

Executive Summary

The 4-methoxypiperidine moiety represents a critical "tuning fragment" in modern medicinal chemistry.[1] Unlike its 4-phenylpiperidine cousins—which form the backbone of potent opioids like pethidine and fentanyl—the 4-methoxypiperidine core is primarily utilized to optimize pharmacokinetic profiles.[1] By capping the polar 4-hydroxyl group of 4-hydroxypiperidine with a methyl ether, medicinal chemists can enhance lipophilicity (LogP) and blood-brain barrier (BBB) permeability while eliminating a hydrogen bond donor.[1] This guide analyzes the synthesis, structural utility, and pharmacological diversity of N-substituted 4-methoxypiperidine analogs, ranging from antimicrobial agents to novel kinase inhibitors.

Structural Analysis & Pharmacophore

The utility of the 4-methoxypiperidine scaffold lies in its ability to modulate the physicochemical properties of a drug candidate without altering its fundamental steric footprint.

The "Methoxy Effect" in Piperidines

In drug design, the transition from a 4-hydroxypiperidine to a 4-methoxypiperidine introduces specific advantages:

  • Metabolic Stability: The methoxy group blocks oxidation at the C4 position and prevents glucuronidation of the hydroxyl group, potentially extending half-life (

    
    ).
    
  • Lipophilicity: The conversion increases LogP, facilitating passive transport across lipid bilayers, a critical feature for CNS-active agents.

  • Electronic Character: The oxygen atom remains a hydrogen bond acceptor, maintaining interaction with receptor pockets (e.g., serine residues) while removing the donor capability.

Structural Comparison
Feature4-Hydroxypiperidine4-Methoxypiperidine 4-Phenylpiperidine
Primary Utility Solubility/PolarityPK Optimization/Bioisostere Opioid/Analgesic Core
H-Bonding Donor & AcceptorAcceptor Only None (Hydrophobic)
CNS Penetration LowModerate-High High
Key Target Class GPCRs (Muscarinic)Kinases, Sigma Receptors Mu-Opioid Receptors

Synthetic Methodologies

The synthesis of N-substituted 4-methoxypiperidine analogs generally proceeds via the functionalization of the commercially available 4-methoxypiperidine hydrochloride or through the modification of 4-piperidone.[1]

Primary Route: Reductive Amination

This is the most robust method for introducing alkyl or aryl-alkyl groups at the nitrogen position.[1] It avoids the over-alkylation byproducts common in direct alkylation.[1]

Mechanism:

  • Formation of an iminium ion intermediate between 4-methoxypiperidine and an aldehyde.[1]

  • In situ reduction of the iminium species using a mild hydride source (e.g., Sodium Triacetoxyborohydride).

Secondary Route: Buchwald-Hartwig Amination

For N-aryl analogs (where the nitrogen is directly bonded to an aromatic ring), palladium-catalyzed cross-coupling is required.[1] Recent literature highlights 4-methoxypiperidine as a challenging substrate due to steric hindrance, often requiring specialized ligands like AshPhos to achieve high yields [4].[1]

Experimental Protocol: Reductive Amination

Standard Operating Procedure (SOP) for Bench Synthesis

Reagents:

  • 4-Methoxypiperidine HCl (1.0 equiv)[1]

  • Target Aldehyde (e.g., Benzaldehyde derivatives) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (TEA) (Base)

Step-by-Step Protocol:

  • Free Basing: Dissolve 4-methoxypiperidine HCl in DCM. Add TEA (1.2 equiv) and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the target aldehyde to the solution.[1] Stir at Room Temperature (RT) for 30–60 minutes. Note: Magnesium sulfate can be added to sequester water and drive imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Pharmacological Applications[2][3][4][5][6][7][8][9][10]

Oncology: Kinase Inhibitors

Recent studies in RSC Medicinal Chemistry [3] have utilized the 4-methoxypiperidine moiety to optimize pyrazolo[3,4-d]pyrimidine derivatives targeting ovarian cancer.[1][2]

  • Role: The 4-methoxypiperidine group was attached to the core scaffold to improve cellular permeability compared to more polar amines.[1]

  • Outcome: Analogs containing this moiety showed improved EC50 values against OE33 and FLO-1 cell lines, validating its use as a potency enhancer in kinase inhibitor design.[1]

Antimicrobial Agents: Benzoquinolizines

In the development of antibiotics effective against resistant strains, the 4-methoxypiperidine ring has been employed as a C7-substituent on benzo[ij]quinolizine carboxylic acids (related to fluoroquinolones) [5].

  • Mechanism: The bulky, lipophilic piperidine disrupts bacterial DNA gyrase binding while the methoxy group modulates the solubility profile of the zwitterionic core.

  • Efficacy: These derivatives demonstrated activity against Gram-positive bacteria resistant to conventional penicillins.[1]

CNS & Sigma Receptors

While distinct from the 4-phenylpiperidine opioids, N-substituted 4-methoxypiperidines act as ligands for Sigma-1 (


) receptors1
  • Context: Sigma receptors are intracellular chaperones involved in nociception and neuroprotection.[1]

  • SAR Insight: The 4-methoxy group provides a specific electrostatic anchor.[1] When coupled with an N-benzyl or N-phenethyl chain, these compounds can act as antagonists, showing potential in neuropathic pain models without the respiratory depression associated with mu-opioid agonists [2].[1]

Visualizations

Structure-Activity Relationship (SAR) Map

This diagram illustrates the modular nature of the scaffold and the specific role of each region.

SAR_MapCore4-MethoxypiperidineCoreN_SubN-Substituent (R1)(Benzyl, Phenethyl, Heteroaryl)Core->N_SubDiversity PointC4_SubC4-Methoxy Group(-OCH3)Core->C4_SubFunctional CapRingPiperidine Ring(Scaffold)Core->RingBackboneTargetingSigma-1 AffinityKinase SelectivityN_Sub->TargetingLipophilicityIncreases LogP(CNS Penetration)C4_Sub->LipophilicityMetabolismBlocks Glucuronidation(Metabolic Stability)C4_Sub->Metabolism

Caption: SAR analysis of the N-substituted 4-methoxypiperidine scaffold highlighting functional regions.

Synthetic Workflow: Reductive Amination

A logical flow for the synthesis of N-benzyl-4-methoxypiperidine analogs.

Synthesis_FlowStartStart:4-Methoxypiperidine HClStep1Free Basing(TEA, DCM)Start->Step1Step2Imine Formation(+ Aldehyde, MgSO4)Step1->Step2Step3Reduction(NaBH(OAc)3, 0°C)Step2->Step3Step4Quench & Workup(NaHCO3, Extraction)Step3->Step4EndFinal Product:N-Substituted AnalogStep4->End

Caption: Step-by-step reaction workflow for the reductive amination of 4-methoxypiperidine.

References

  • RSC Medicinal Chemistry. (2024).[1][2] Discovery of novel pyrazolo[3,4-d]pyrimidine derivatives with anti-OC properties. Royal Society of Chemistry.[1] Retrieved from [Link]

  • JACS Au. (2024).[1] AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides. American Chemical Society.[1] Retrieved from [Link]

  • Google Patents. (1983).[1] Pyrroloquinoline and benzoquinolizine compounds and antimicrobial compositions. US Patent 4399134A.[1] Retrieved from

Homopropargyl Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Part 1: Executive Summary & Strategic Value

In the architecture of modern drug discovery, the homopropargyl piperidine scaffold represents a critical "Goldilocks" zone between reactivity and stability. While its lower homolog, the propargyl amine (


), is a well-characterized "warhead" known for mechanism-based inactivation of flavin-dependent enzymes (e.g., MAO-B, LSD1), the homopropargyl  variant (

) offers a distinct pharmacological profile.[1]

By extending the carbon chain by one methylene unit, the homopropargyl group:

  • Abolishes Suicide Inhibition: It sterically and electronically prevents the

    
    -proton abstraction required for the formation of the reactive allene intermediate, rendering the moiety metabolically stable against MAO degradation.
    
  • Enhances Click Accessibility: It provides superior steric clearance for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it an ideal handle for PROTAC linkers and Fragment-Based Drug Discovery (FBDD).[1]

  • Modulates Lipophilicity: It serves as a compact lipophilic vector (

    
     adjustment) without introducing the metabolic liabilities of standard alkyl chains.
    

This guide details the synthesis, chemical biology, and medicinal chemistry applications of this privileged scaffold.[2][3][4]

Part 2: Chemical Architecture & Mechanism

The "Warhead vs. Handle" Dichotomy

The distinction between propargyl and homopropargyl amines is not merely structural; it is functional.

  • Propargyl Amines (The Warhead): Function as suicide substrates. The FAD cofactor in Monoamine Oxidase (MAO) abstracts a proton from the

    
    -carbon (adjacent to N), leading to an electrophilic iminium/allene species that covalently modifies the enzyme (N5 of flavin).
    
  • Homopropargyl Amines (The Handle): The

    
    -carbon insertion disrupts this trajectory. The 
    
    
    
    -protons are no longer activated by the alkyne, and the geometry prevents the formation of the conjugated allene system necessary for covalent capture.
Visualization: Mechanistic Divergence

The following diagram illustrates why homopropargyl piperidines evade the metabolic trap that catches propargyl amines.

MAO_Mechanism Propargyl Propargyl Piperidine (N-CH2-C≡CH) MAO_Enzyme MAO/LSD1 Enzyme (FAD Cofactor) Propargyl->MAO_Enzyme Substrate Entry HomoProp Homopropargyl Piperidine (N-CH2-CH2-C≡CH) HomoProp->MAO_Enzyme Substrate Entry Intermediate_P Propargyl Radical/Allene (Reactive Electrophile) MAO_Enzyme->Intermediate_P α-Proton Abstraction Intermediate_H No Allene Formation (Steric/Electronic Mismatch) MAO_Enzyme->Intermediate_H Failed Abstraction Outcome_Suicide Covalent Adduct (Enzyme Inactivation) Intermediate_P->Outcome_Suicide Flavin Attack Outcome_Stable Metabolic Stability (Reversible Binding/Click Ready) Intermediate_H->Outcome_Stable No Reaction

Figure 1: Mechanistic divergence between propargyl (suicide inhibition) and homopropargyl (metabolic stability) scaffolds.[1]

Part 3: Synthetic Protocols

Protocol A: Direct N-Alkylation (Standard Route)

This is the most robust method for installing the homopropargyl group onto a secondary piperidine.

Reagents:

  • Substrate: 4-substituted piperidine (1.0 equiv)

  • Alkylating Agent: 4-bromo-1-butyne (1.2 equiv) or 3-butynyl tosylate.[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sluggish amines).[1]
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Catalyst: KI (0.1 equiv, optional Finkelstein activation).

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative (e.g., 4-benzylpiperidine) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add finely ground anhydrous

    
    . Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 4-bromo-1-butyne dropwise via syringe. Note: 4-bromo-1-butyne is volatile; handle in a fume hood.[1]

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LCMS.[1]

    • Checkpoint: If reaction stalls, add 10 mol% NaI/KI to generate the more reactive iodide in situ.

  • Workup: Cool to RT. Filter off inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Yield Expectation: 75–90%.[1]

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Once the homopropargyl piperidine is synthesized, it serves as a "Click" hub.

Reagents:

  • Alkyne: N-homopropargyl piperidine (1.0 equiv).[1]

  • Azide: R-N3 (1.0 equiv).[1]

  • Catalyst:

    
     (5-10 mol%).[1]
    
  • Reductant: Sodium Ascorbate (20 mol%).[1]

  • Solvent: t-BuOH:H2O (1:1).[1]

Step-by-Step Methodology:

  • Dissolution: Suspend the alkyne and azide in the solvent mixture.

  • Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M) and Copper Sulfate (0.1 M).[1]

  • Initiation: Add the Copper Sulfate solution, followed immediately by the Sodium Ascorbate solution. The mixture often turns bright yellow/orange.

  • Agitation: Stir vigorously at room temperature for 2–16 hours.

  • Quenching: Dilute with water and extract with EtOAc.

  • Purification: Triazoles are often polar; purification may require DCM:MeOH gradients.[1]

Part 4: Data Presentation & SAR Logic[1]

Comparative Properties Table

The following table summarizes the physicochemical differences crucial for lead optimization.

FeaturePropargyl Piperidine (

)
Homopropargyl Piperidine (

)
Impact on Drug Design
Linker Length ~3.5 Å~4.8 ÅHomopropargyl reduces steric clash in PROTACs.[1]
MAO Stability Low (Suicide Inhibitor)High (Metabolically Stable)Use Homopropargyl to avoid off-target enzyme inhibition.[1]
Click Reactivity GoodExcellentHomopropargyl allows better catalyst access.[1]
Lipophilicity LowerHigher (+1

)
Slight increase in permeability/BBB penetration.[1]
pKa (Piperidine N) ~7.8 (Inductive withdrawal)~8.4 (Less withdrawal)Homopropargyl maintains basicity closer to parent piperidine.[1]
Workflow Visualization: Library Generation

This diagram outlines the "Hub-and-Spoke" model where a single homopropargyl scaffold generates diverse libraries via Click Chemistry.[1]

Synthesis_Workflow Start Piperidine Core (Secondary Amine) Scaffold N-Homopropargyl Piperidine (The 'Click' Hub) Start->Scaffold N-Alkylation Reagent 4-Bromo-1-butyne (K2CO3, ACN, 60°C) Reagent->Scaffold Reagent Lib1 Library A: PROTACs (Linker to E3 Ligase) Scaffold->Lib1 CuAAC (Azide-Linker-E3) Lib2 Library B: Sigma Ligands (Lipophilic Tuning) Scaffold->Lib2 Functionalization Lib3 Library C: Fragment Probes (Fluorescent Tags) Scaffold->Lib3 CuAAC (Azide-Fluorophore)

Figure 2: Diversity-Oriented Synthesis (DOS) workflow using the homopropargyl piperidine hub.

Part 5: References

  • Mechanism of Propargyl Amine Inactivation: Albreht, A., et al. (2018). "Mechanism of irreversible MAO inhibition by propargylamines."

  • Piperidine in Drug Discovery: Create, L., et al. (2025). "Piperidine-containing drugs and recently studied analogs."[1] European Journal of Medicinal Chemistry.

  • Click Chemistry Reagents: Vector Laboratories.[1][5] "Propargyl Amine Specifications and Applications."

  • Fragment-Based Drug Discovery: Jones, S. P., et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[1]

  • Sigma Receptor Ligands: Mach, R. H., et al. (2004). "Novel piperidine sigma receptor ligands as potential antipsychotic drugs."

Sources

Methodological & Application

Synthesis protocol for 1-(But-3-yn-1-yl)-4-methoxypiperidine from 4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 1-(But-3-yn-1-yl)-4-methoxypiperidine , a tertiary amine featuring a terminal alkyne. This motif is a critical "click-ready" handle, widely used in medicinal chemistry for PROTAC linker synthesis and activity-based protein profiling (ABPP).[1]

The Chemical Strategy

The transformation is a direct SN2 N-alkylation of a secondary amine (4-methoxypiperidine) with a homopropargyl electrophile (4-bromobut-1-yne).

While reductive amination is common for amine synthesis, it is inapplicable here due to the instability of the required but-3-ynal aldehyde. Therefore, direct alkylation is the requisite route.[1] We utilize a Finkelstein-assisted alkylation strategy:

  • Solvent Selection (Acetonitrile): chosen for its high dielectric constant, which stabilizes the transition state, and its low boiling point (82°C) for easy removal.[1] Unlike DMF, it prevents the retention of solvent residues that complicate NMR analysis.[1]

  • Base Selection (K₂CO₃): An inorganic, heterogeneous base is preferred over organic bases (e.g., TEA) to simplify purification.[1] It effectively neutralizes the HBr by-product without deprotonating the terminal alkyne (pKa ~25).

  • Catalysis (KI): Potassium iodide is added to generate the corresponding alkyl iodide in situ, which is a superior electrophile (

    
     is a better leaving group than 
    
    
    
    ), significantly accelerating reaction kinetics.[1]

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the critical transition states managed by this protocol.

ReactionScheme SM1 4-Methoxypiperidine (Nucleophile) TS Transition State (S_N2 Attack) SM1->TS Lone Pair Attack SM2 4-Bromobut-1-yne (Electrophile) KI KI (Catalyst) In situ Finkelstein SM2->KI Br -> I exchange KI->TS Activated Electrophile Base K2CO3 (HBr Scavenger) Prod This compound (Target) TS->Prod -HI Prod->Base H+ Neutralization

Caption: SN2 Alkylation pathway highlighting the in situ activation of the alkyl bromide by iodide.

Materials & Safety Assessment

Reagent Table
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
4-Methoxypiperidine 115.171.00.93Nucleophile
4-Bromobut-1-yne 133.001.21.41Electrophile
Potassium Carbonate (K₂CO₃) 138.212.5SolidBase
Potassium Iodide (KI) 166.000.1SolidCatalyst
Acetonitrile (ACN) --0.786Solvent (0.2 M)
Critical Safety Hazards
  • 4-Bromobut-1-yne: A potent lachrymator and vesicant. It is highly volatile.[3] All transfers must occur within a functioning fume hood. Avoid using plastic syringes as they may swell; use glass syringes or positive displacement pipettes.[1]

  • Terminal Alkyne: While stable under these conditions, avoid contact with copper/silver salts in the absence of ligands to prevent the formation of explosive metal acetylides.[1]

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 4-methoxypiperidine (1.15 g, 10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (50 mL).

  • Add Potassium Carbonate (3.45 g, 25.0 mmol, 2.5 equiv) and Potassium Iodide (166 mg, 1.0 mmol, 0.1 equiv) to the stirring solution.

    • Note: The mixture will be a heterogeneous suspension.[1] High stir rates (≥600 RPM) are required to prevent sedimentation.

  • Add 4-Bromobut-1-yne (1.60 g, 1.13 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes at room temperature.

Step 2: Reaction Execution
  • Fit the flask with a reflux condenser.[1]

  • Heat the reaction mixture to 60°C (oil bath temperature) for 12–16 hours .

    • Process Insight: Do not exceed 80°C. Excessive heat increases the risk of quaternary ammonium salt formation (over-alkylation), although the steric bulk of the secondary amine mitigates this.[1]

  • Monitoring: Check progress via TLC (System: 5% MeOH in DCM).

    • Stain: Use Iodine or Dragendorff’s reagent (specific for amines).[1] The product will appear as a spot with higher Rf than the starting piperidine but lower than the bromide.[1]

    • Validation: The starting secondary amine spot (usually near baseline in pure EtOAc) should disappear.[1]

Step 3: Work-up (Acid-Base Purification Strategy)

This step is the primary purification method, leveraging the basicity of the product to remove non-basic impurities (unreacted alkyl bromide) without chromatography.

  • Filtration: Cool the mixture to room temperature. Filter through a sintered glass funnel or a pad of Celite to remove inorganic solids (K₂CO₃/KBr). Rinse the cake with ACN (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Acid Extraction (The "Clean-up"):

    • Dissolve the residue in Ethyl Acetate (EtOAc) (30 mL).

    • Extract with 1M HCl (2 x 20 mL).[1]

    • Logic: The product (amine) protonates and moves to the aqueous phase.[1] Unreacted 4-bromobut-1-yne remains in the organic phase.

    • Discard the organic layer.[1]

  • Base Release:

    • Cool the combined aqueous layers to 0°C.

    • Slowly basify to pH >12 using 4M NaOH or saturated Na₂CO₃.[1] The solution will become cloudy as the free amine oils out.

  • Final Extraction:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄ .[1][4]

    • Filter and concentrate in vacuo to yield the target product.[2]

Purification & Analytical Validation

If the Acid-Base workup yields >95% purity (by NMR), no further purification is needed. If impurities persist, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: 0-5% Methanol in Dichloromethane (with 1% NH₄OH or Et₃N additive to reduce tailing).

Expected Analytical Data
  • Physical State: Pale yellow to colorless oil.[1][3]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.30 (m, 1H, -CH -OMe): Methine proton of the piperidine ring.[1]
      
    • 
       3.35 (s, 3H, -OCH ₃): Singlet for the methoxy group.[1]
      
    • 
       2.60 (t, J = 7.5 Hz, 2H, N-CH ₂-CH₂-): Methylene adjacent to nitrogen.[1]
      
    • 
       2.35 (td, J = 7.5, 2.6 Hz, 2H, -CH ₂-C
      
      
      
      CH): Propargylic protons.[1]
    • 
       1.96 (t, J = 2.6 Hz, 1H, -C
      
      
      
      CH ): Diagnostic Signal. The terminal alkyne proton appears as a distinct triplet.[1]
  • MS (ESI): Calculated for C₁₀H₁₇NO [M+H]⁺: 168.[1]14. Found: 168.1.

Troubleshooting & Optimization Flow

Use the following logic map to resolve common synthetic issues.

Troubleshooting Issue Problem Detected Check1 Is conversion < 50% after 16h? Issue->Check1 Action1 Add 0.5 eq more KI Increase Temp to 80°C Check1->Action1 Yes Check2 Is 'Over-alkylation' observed? (Quaternary salt) Check1->Check2 No Action2 Reduce Bromide to 1.0 eq Dilute reaction to 0.1 M Check2->Action2 Yes Check3 Low recovery after Acid/Base? Check2->Check3 No Action3 Check pH of aqueous layer Must be >12 before extraction Check3->Action3 Yes

Caption: Decision tree for troubleshooting reaction yield and purity issues.

References

  • General N-Alkylation of Piperidines

    • Protocol: "Procedure for N-alkylation of Piperidine."[4][5] ResearchGate.

    • Source:[Link]

  • Properties of 4-Bromobut-1-yne

    • Data: "4-Bromo-1-butyne Product Information."[3][6] Sigma-Aldrich.

  • Synthesis of Piperidine Derivatives (Analogous Chemistry)

    • Paper: "The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives." FABAD J. Pharm.[1] Sci.

    • Source:[Link][1]

  • Reaction Mechanisms (Amines as Nucleophiles)

    • Text: "20.6: Reactions of Amines."[1][7] Chemistry LibreTexts.

    • Source:[Link][1][2][4][8][9][10]

Sources

Application Note: Efficient N-Alkylation of 4-Methoxypiperidine with 4-Bromo-1-butyne

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yielding protocol for the synthesis of 1-(but-3-yn-1-yl)-4-methoxypiperidine via the N-alkylation of 4-methoxypiperidine with 4-bromo-1-butyne. The resulting terminal alkyne is a highly versatile building block, frequently utilized in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry for the development of PROTACs, antibody-drug conjugates (ADCs), and chemical probes. By leveraging a Finkelstein-enhanced bimolecular nucleophilic substitution (S_N2) pathway, this protocol ensures high chemoselectivity and minimizes common side reactions such as elimination or quaternary ammonium salt formation.

Mechanistic Rationale & Experimental Design

The N-alkylation of secondary amines with alkyl halides is a fundamental transformation in medicinal chemistry[1]. However, the reaction between 4-methoxypiperidine and 4-bromo-1-butyne presents specific kinetic challenges. Alkyl bromides can exhibit sluggish reactivity, requiring elevated temperatures that concurrently increase the risk of E2 elimination (yielding 1-buten-3-yne) or over-alkylation.

To engineer a self-validating and highly efficient system, the following mechanistic choices were implemented:

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates cations while leaving the nucleophilic amine "naked" and highly reactive, thereby accelerating the S_N2 trajectory[1][2].

  • Base Selection (K₂CO₃): A mild, insoluble inorganic base like potassium carbonate is utilized to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of 4-methoxypiperidine, ensuring the amine remains in its active, nucleophilic state[1].

  • Catalytic Halide Exchange (Finkelstein Activation): To overcome the kinetic barrier of the alkyl bromide, 10–20 mol% of Potassium Iodide (KI) is introduced. This initiates an in situ Finkelstein reaction, converting 4-bromo-1-butyne into the highly electrophilic 4-iodo-1-butyne[3]. The iodide is a superior leaving group, which significantly lowers the activation energy of the subsequent S_N2 displacement[4].

G cluster_0 Finkelstein Activation SM2 4-Bromo-1-butyne (Electrophile) Int 4-Iodo-1-butyne (Highly Reactive) SM2->Int KI (cat.) Halide Exchange Prod 1-(but-3-yn-1-yl)- 4-methoxypiperidine Int->Prod SN2 Displacement SM1 4-Methoxypiperidine (Nucleophile) SM1->Prod Nucleophilic Attack Base K2CO3 (Acid Scavenger) Base->Prod Neutralizes HX

Fig 1: Mechanistic workflow of the N-alkylation reaction enhanced by Finkelstein halide exchange.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
4-Methoxypiperidine Nucleophile1.0 eq1.15 g (10.0 mmol)
4-Bromo-1-butyne Electrophile1.2 eq1.60 g (12.0 mmol)
Potassium Carbonate (K₂CO₃) Base (Acid Scavenger)2.0 eq2.76 g (20.0 mmol)
Potassium Iodide (KI) Finkelstein Catalyst0.2 eq0.33 g (2.0 mmol)
Anhydrous DMF Polar Aprotic SolventN/A20 mL
Ethyl Acetate (EtOAc) Extraction SolventN/AAs needed
Brine (Sat. NaCl) Aqueous WashN/AAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. In-Process Quality Control (IPQC) steps are embedded to ensure causality and reaction integrity throughout the synthesis.

Step 1: Preparation of the Amine Base Matrix

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Add 1.15 g (10.0 mmol) of 4-methoxypiperidine and 20 mL of anhydrous DMF to the flask.

  • Add 2.76 g (20.0 mmol) of finely powdered, anhydrous K₂CO₃.

  • Rationale: Stirring the amine with the base prior to electrophile addition ensures any trace acidic impurities are neutralized and the amine is fully available for nucleophilic attack[1].

Step 2: Finkelstein Activation and Alkylation

  • Add 0.33 g (2.0 mmol) of KI to the suspension.

  • Dropwise, add 1.60 g (12.0 mmol) of 4-bromo-1-butyne via syringe over 5 minutes.

  • IPQC 1: Observe the color of the reaction mixture. A slight yellowing indicates the formation of the transient alkyl iodide intermediate[3].

  • Equip the flask with a reflux condenser and heat the mixture to 65 °C using a temperature-controlled oil bath. Stir vigorously for 12–16 hours.

Step 3: Reaction Monitoring (IPQC 2)

  • After 12 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of methanol, and filter through a 0.22 µm syringe filter.

  • Analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM with 1% NH₄OH).

  • Validation: The reaction is deemed complete when the 4-methoxypiperidine peak (M+H = 116.1) is consumed, and the product mass (M+H = 168.1) is dominant[2].

Step 4: Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 40 mL of distilled water. Rationale: Water completely dissolves the inorganic salts (K₂CO₃, KI, KBr) and forces the organic product out of the DMF phase.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with water (3 × 30 mL) and saturated brine (1 × 30 mL). Critical Step: Multiple water washes are mandatory to remove residual DMF, which would otherwise co-elute and complicate purification[1].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Use a gradient elution of Dichloromethane (DCM) to 5% Methanol in DCM (containing 0.5% Triethylamine to prevent streaking of the basic amine).

  • Pool the product-containing fractions and concentrate in vacuo to afford this compound as a pale yellow oil.

Quantitative Data: Reaction Optimization

The causality behind the selected protocol is supported by the optimization data below. The inclusion of KI and the use of DMF at 65 °C provides the optimal balance between conversion rate and the suppression of side reactions.

EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
1AcetonitrileK₂CO₃None802445%Sluggish reaction; unreacted starting material remains.
2DMFK₂CO₃None652468%Better solubility of intermediates, but slow kinetics[1].
3DMFDIPEAKI (20 mol%)651655%Competing quaternization of the organic base (DIPEA).
4 DMF K₂CO₃ KI (20 mol%) 65 12 89% Optimal S_N2 trajectory via in situ iodide generation[3][4].

References

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles Source: National Institutes of Health (PMC) URL:[Link]

  • A direct method for the N-tetraalkylation of azamacrocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Note: High-Throughput Preparation of Triazole-Linked 4-Methoxypiperidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, modular protocol for the parallel synthesis of 1,2,3-triazole-linked 4-methoxypiperidine libraries. The 4-methoxypiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for morpholines or cyclohexanes to modulate lipophilicity (


) and metabolic stability. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, researchers can rapidly generate diverse N-substituted derivatives. This guide covers the bulk synthesis of the alkyne core, 96-well plate library generation, and high-throughput purification via Strong Cation Exchange (SCX) chromatography.

Introduction & Strategic Rationale

The 4-Methoxypiperidine Scaffold

In drug discovery, the piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs. However, "naked" piperidines often suffer from rapid oxidative metabolism. The introduction of a methoxy group at the 4-position (4-methoxypiperidine) offers a strategic advantage:

  • Metabolic Blocking: Steric and electronic effects at the 4-position can reduce susceptibility to CYP450 oxidation.

  • Dipole Modulation: The methoxy group lowers the pKa of the piperidine nitrogen slightly compared to the parent piperidine, potentially improving membrane permeability and oral bioavailability.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility without introducing a donor that might hinder permeability.

The Triazole Linker

The 1,2,3-triazole formed via CuAAC is a premier bioisostere for amide bonds. It mimics the electronic properties and dipole moment of an amide but is resistant to proteolytic cleavage and hydrolysis. This stability makes triazole-linked libraries ideal for probing biological targets such as GPCRs, kinases, and ion channels.

Synthetic Strategy (Retrosynthesis)

The library design follows a "divergent" approach. A single, scalable "Core Alkyne" building block is synthesized first. This core is then reacted with a diverse set of commercial or synthetic azides in a parallel format.

Retrosynthesis Target Triazole-Linked Library (Target) Triazole 1,2,3-Triazole Linkage (CuAAC) Target->Triazole Retrosynthetic Disconnection Core Core Alkyne: N-propargyl-4-methoxypiperidine Triazole->Core Azides Diversity Element: Azides (R-N3) Triazole->Azides SM Starting Material: 4-methoxypiperidine HCl Core->SM N-Alkylation

Figure 1: Retrosynthetic strategy for the library generation.

Materials and Equipment

Reagents
  • Core Scaffold: 4-Methoxypiperidine hydrochloride (CAS: 4045-24-3).

  • Linker Reagent: Propargyl bromide (80% in toluene).

  • Catalysts: Copper(II) sulfate pentahydrate (

    
    ), Sodium Ascorbate (NaAsc).
    
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble alternative). Note: TBTA is preferred for organic/aqueous mixtures to prevent copper oxidation and aggregation.

  • Solvents: DMF (anhydrous), DMSO, t-Butanol (tBuOH), Water.

  • Base: Potassium carbonate (

    
    ), Diisopropylethylamine (DIPEA).
    
Equipment
  • Synthesis: 96-well deep-well polypropylene plates (2 mL volume).

  • Purification: SCX (Strong Cation Exchange) solid-phase extraction cartridges or 96-well filter plates (e.g., Waters Oasis MCX or equivalent).

  • Analysis: LC-MS system with UV/ELSD detection.

Protocol 1: Bulk Synthesis of Core Alkyne

Objective: Prepare ~5-10 g of N-(prop-2-yn-1-yl)-4-methoxypiperidine to serve as the constant building block for the library.

Mechanism: Nucleophilic substitution (


) of propargyl bromide by the secondary amine.
  • Setup: In a 250 mL round-bottom flask, suspend 4-methoxypiperidine HCl (5.0 g, 33.0 mmol) and

    
      (11.4 g, 82.5 mmol, 2.5 equiv) in anhydrous Acetonitrile  (100 mL).
    
  • Addition: Cool the mixture to 0°C. Add Propargyl bromide (4.4 mL, 39.6 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or KMnO4).

  • Workup: Filter off the solids (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Extraction: Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

    
    .
    
  • Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc 80:20 to 50:50).

    • Expected Yield: >85% as a pale yellow oil.

    • Validation: 1H NMR should show the alkyne proton triplet at ~2.2 ppm and the

      
       doublet at ~3.3 ppm.
      

Protocol 2: High-Throughput CuAAC Library Synthesis

Objective: Parallel synthesis of 96 analogs in a plate format.

Reaction Scale: 50 µmol per well. Solvent System: DMSO:Water (1:1) or tBuOH:Water (1:1).

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Alkyne Stock (Core): Dissolve the core alkyne (from Protocol 1) in DMSO to a concentration of 250 mM .

    • Azide Stocks (Diversity): Prepare 96 unique azides in DMSO at 250 mM .

    • Catalyst Solution (Fresh):

      • Prepare 0.1 M

        
         in water.
        
      • Prepare 0.1 M TBTA ligand in DMSO.

      • Mix

        
         and TBTA in a 1:1 volume ratio (forming a light blue complex).
        
    • Reductant Solution (Fresh): Prepare 0.5 M Sodium Ascorbate in water.

  • Plate Dispensing:

    • To each well of a 96-well deep-well plate, add:

      • 200 µL Alkyne Stock (50 µmol, 1.0 equiv).

      • 220 µL Azide Stock (55 µmol, 1.1 equiv). Slight excess of azide ensures complete consumption of the basic alkyne, simplifying SCX purification.

      • 400 µL Solvent (DMSO or tBuOH/Water mix) to ensure solubility.

  • Catalyst Addition:

    • Add 50 µL of the pre-complexed Cu/TBTA solution (5 µmol, 10 mol%).

    • Add 50 µL of Sodium Ascorbate solution (25 µmol, 50 mol%).

    • Note: The solution should turn bright yellow/orange upon ascorbate addition, indicating reduction to Cu(I).

  • Incubation:

    • Seal the plate with a chemically resistant mat.

    • Shake at room temperature (orbit shaker, 500 rpm) for 16–24 hours.

Protocol 3: Purification (SCX) & QC

Rationale: The product contains a basic piperidine nitrogen. Unreacted azides, triazole ligands, and copper salts are neutral or acidic. SCX resin captures the basic product, allowing impurities to be washed away.

  • Loading:

    • Condition a 96-well SCX plate (e.g., 100 mg resin/well) with MeOH (1 mL).

    • Dilute reaction mixtures with 1 mL MeOH and load onto the SCX plate.

    • Apply gentle vacuum to pull the liquid through.

  • Washing (Critical Step):

    • Wash columns with MeOH (2 x 1 mL) to remove unreacted azides, DMSO, and TBTA.

    • Wash with 20% Water in MeOH (1 mL) to assist in removing copper salts.

  • Elution:

    • Place a clean collection plate under the SCX cartridge.

    • Elute products with 2.0 M Ammonia in MeOH (2 x 0.75 mL) .

    • Mechanism:[1][2][3][4] Ammonia displaces the piperidine from the sulfonic acid resin.

  • Finishing:

    • Concentrate the eluate using a centrifugal evaporator (Genevac) or nitrogen blow-down.

    • Resuspend in DMSO (e.g., 10 mM stock) for biological screening.

  • Quality Control:

    • Randomly select 10% of the library for LC-MS analysis.

    • Success Criteria: Purity > 90% (UV 254 nm), Mass [M+H]+ confirmation.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_pur Phase 3: Purification (SCX) Core Core Alkyne (Protocol 1) Mix Dispense & Mix (DMSO/Water) Core->Mix Azides Azide Library (96-well) Azides->Mix Cat Cu/TBTA + Ascorbate Cat->Mix Incubate Incubate 16h @ RT Mix->Incubate Load Load on SCX Resin (Catch Basic Product) Incubate->Load Wash Wash (MeOH) (Remove Azides/Cu) Load->Wash Elute Elute (NH3/MeOH) (Release Product) Wash->Elute Final Library\n(Ready for Screening) Final Library (Ready for Screening) Elute->Final Library\n(Ready for Screening)

Figure 2: End-to-end workflow for the parallel synthesis of the library.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Oxygen inhibition of Cu(I).Degas solvents or increase Sodium Ascorbate to 1.0 equiv. Ensure plate is well-sealed.
Precipitation Poor solubility of specific azides.Add 10-20% THF to the solvent mix or increase temperature to 40°C.
Copper Contamination Inefficient SCX wash.Add a wash step with 0.05 M EDTA (aq) before the MeOH wash on the SCX cartridge.
Incomplete Reaction Steric hindrance of azide.Increase catalyst loading to 20 mol% Cu/TBTA and reaction time to 48h.

References

  • Solid-Phase Synthesis of Triazole Libraries

    • Title: Parallel solid-phase synthesis of diaryltriazoles
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link]

  • CuAAC Protocol Optimization: Title: Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm Applic
  • Medicinal Chemistry of Piperidines

    • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH)
    • URL: [Link]

  • Triazole Scaffolds in Drug Design

    • Title: 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents[5]

    • Source: Current Topics in Medicinal Chemistry (via PubMed)
    • URL: [Link]

Sources

Introduction: Beyond the Bridge - The Emergence of Modulating Linkers in Biotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the principles and applications of 1-(But-3-yn-1-yl)-4-methoxypiperidine, a novel modulating linker for advanced bioconjugation.

In the landscape of modern drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is no longer a simple bridge between a monoclonal antibody and a cytotoxic payload. Its role has evolved into a critical determinant of an ADC's overall success, profoundly influencing its therapeutic index by modulating physicochemical and pharmacokinetic properties.[1][2] The challenge lies in conjugating often-hydrophobic payloads to antibodies without inducing aggregation, compromising stability, or negatively impacting in vivo behavior.[3][4]

This guide introduces This compound , a sophisticated linker designed to address these challenges. It features a terminal alkyne for highly efficient and specific "click" bioconjugation, while its core 4-methoxypiperidine moiety acts as a physicochemical modulator. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs, and is known for conferring favorable properties like improved solubility and membrane permeability.[5][6][7] This document, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the scientific principles, validated experimental protocols, and expert insights for leveraging this advanced linker in the creation of next-generation bioconjugates.

Section 1: Scientific Principles and Rationale

The Conjugation Engine: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is designed for one of the most robust and reliable "click chemistry" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] This reaction forms a stable, chemically inert 1,4-disubstituted triazole linkage between the alkyne-bearing linker and an azide-functionalized biomolecule.

Key Attributes of CuAAC:

  • High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions, making it ideal for sensitive biomolecules like antibodies.[8][10]

  • Bioorthogonality: The azide and alkyne groups are essentially inert to the vast array of functional groups present in biological systems, ensuring the reaction occurs only between the desired partners.[11]

  • Specificity: CuAAC exclusively produces the 1,4-triazole regioisomer, leading to a homogeneous product.[8] This is in contrast to uncatalyzed thermal cycloadditions which yield a mixture of regioisomers. For applications requiring the 1,5-regioisomer, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) presents a viable alternative.[8][12]

The catalytic cycle, driven by a Cu(I) species, is a cornerstone of this technique's success.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne Terminal Alkyne (Linker) Alkyne->Cu_Acetylide + Cu(I) Azide Azide (Biomolecule) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I Regeneration Product 1,4-Triazole Product (Bioconjugate) Cu_Triazolide->Product Cyclization & Protonolysis

The catalytic cycle of the CuAAC reaction.
The Modulating Core: Physicochemical Impact of the 4-Methoxypiperidine Moiety

The choice of a linker's chemical backbone is critical. While simple aliphatic chains are common, they can contribute to the hydrophobicity of the final conjugate, especially with high drug-to-antibody ratios (DAR).[13] Large polyethylene glycol (PEG) linkers are often used to enhance solubility, but their extensive flexibility can sometimes be a disadvantage.[3][14]

The 4-methoxypiperidine scaffold offers a strategic alternative:

  • Hydrophilicity and Solubility: The piperidine nitrogen and the methoxy group's ether oxygen can act as hydrogen bond acceptors, imparting hydrophilicity.[5][14] This helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation—a major concern in ADC manufacturing.[1][4]

  • Structural Rigidity: Compared to long PEG chains, the piperidine ring provides a more defined and semi-rigid spacer, which can lead to more predictable pharmacokinetic profiles.

  • Pharmaceutical Precedent: Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their ability to improve metabolic stability and cellular permeability.[15][16] Their inclusion in a linker is a rational design choice grounded in decades of medicinal chemistry.

Section 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the successful application of this compound in a typical bioconjugation workflow, such as the creation of an Antibody-Drug Conjugate.

ADC_Workflow General Workflow for ADC Preparation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Characterization Antibody Monoclonal Antibody (mAb) Azide_Mod Azide Modification (e.g., via Lysine or Glycan) Antibody->Azide_Mod Azide_mAb Azide-Functionalized mAb Azide_Mod->Azide_mAb CuAAC CuAAC Reaction - Linker-Payload - Catalyst System (CuSO₄, Reductant, Ligand) Azide_mAb->CuAAC Linker_Payload Linker-Payload Synthesis (Alkyne-Linker + Azide-Drug) Linker_Payload->CuAAC TFF TFF / Diafiltration (Remove small molecules) CuAAC->TFF Crude ADC HIC Chromatography (HIC/SEC) (Fractionate by DAR, Remove aggregates) TFF->HIC Final_ADC Purified ADC HIC->Final_ADC Analysis QC Analysis - HIC (DAR distribution) - SEC (Aggregation) - MS (Mass confirmation) Final_ADC->Analysis Final QC

Experimental workflow from antibody to purified ADC.
Protocol: CuAAC Conjugation to an Azide-Functionalized Antibody

This protocol describes the conjugation of an alkyne-functionalized payload, utilizing this compound as the linker, to an azide-bearing antibody.

Materials and Reagents:

  • Azide-functionalized monoclonal antibody (Azide-mAb)

  • Alkyne-Linker-Payload conjugate

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 50 mM EDTA solution in PBS

ParameterRecommended ValueRationale
Reactants
Azide-mAb Concentration5-10 mg/mLBalances reaction kinetics with solubility.
Alkyne-Linker-Payload5-10 molar equivalentsDrives the reaction to completion. A higher excess may be needed for dilute antibody solutions.
Catalyst System
CuSO₄50-250 µM final conc.Catalytic amount; higher concentrations can increase reaction speed but also risk protein damage.[11]
THPTA Ligand5:1 molar ratio to CuSO₄Water-soluble ligand that accelerates the reaction and protects the antibody from copper-induced oxidative damage.[9][11]
Sodium Ascorbate5 mM final conc.Reducing agent to generate and maintain the active Cu(I) catalytic species.[10][11]
Reaction Conditions
SolventPBS with <10% DMSOPrimarily aqueous for biocompatibility. DMSO is used to solubilize the hydrophobic linker-payload.
Temperature18-25 °C (Room Temp)Mild conditions to preserve protein integrity.
Reaction Time2-12 hoursMonitor by LC-MS for completion.

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dilute the Azide-mAb to the target concentration with degassed PBS.

  • Linker-Payload Addition: Dissolve the Alkyne-Linker-Payload in a minimal amount of DMSO. Add this solution dropwise to the stirring antibody solution to achieve the desired molar excess.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add the required volume of CuSO₄ stock solution to the THPTA stock solution to achieve a 1:5 molar ratio. Vortex briefly.

  • Reaction Initiation: Add the CuSO₄:THPTA premix to the antibody-linker solution and mix gently. Immediately following, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Incubation: Allow the reaction to proceed at room temperature, protected from light. Monitor the reaction progress by taking aliquots at time points (e.g., 2, 4, 8, 12 hours) and analyzing via LC-MS to observe the conversion of the antibody to higher-mass conjugated species.

  • Quenching: Once the reaction is complete, quench it by adding EDTA solution to a final concentration of 5 mM. Incubate for 15 minutes to chelate all copper ions.

Protocol: Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove unreacted reagents and byproducts, ensuring the safety and efficacy of the final ADC.[][18][19] A multi-step approach is typically required.

Step 1: Tangential Flow Filtration (TFF)

  • Objective: To remove small molecule impurities such as excess linker-payload, copper catalyst, and ascorbate, and to exchange the reaction buffer for a formulation or chromatography buffer.[][18]

  • Procedure:

    • Select a TFF membrane with an appropriate molecular weight cutoff (e.g., 30 kDa for an IgG).

    • Concentrate the quenched reaction mixture slightly.

    • Perform diafiltration against 5-10 diavolumes of the desired buffer (e.g., PBS, pH 7.4) to wash out impurities.[18]

Step 2: Hydrophobic Interaction Chromatography (HIC)

  • Objective: To separate ADC species based on their drug-to-antibody ratio (DAR). As drug molecules are added, the overall hydrophobicity of the antibody increases, leading to stronger retention on the HIC column.[20] This step is also effective at removing aggregates.[18]

  • Procedure:

    • Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[20]

    • Load the TFF-purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient (e.g., from 1.0 M to 0 M ammonium sulfate). Species with lower DAR will elute first, followed by higher DAR species.

    • Collect fractions and analyze to pool those containing the desired DAR distribution.

Protocol: Characterization of the Final Conjugate

Comprehensive characterization is essential to confirm the identity, purity, and homogeneity of the ADC.[21][22]

ADC_Characterization Logical Flow for ADC Characterization Question1 What is the average DAR and protein concentration? Answer1 UV-Vis Spectroscopy Question1->Answer1 Question2 What is the distribution of DAR species? Answer2 Analytical HIC Question2->Answer2 Question3 Is the conjugate aggregated? Answer3 Analytical SEC Question3->Answer3 Question4 What is the precise mass of each species? Answer4 Intact Mass Spectrometry (LC-MS) Question4->Answer4 Answer2->Question1 Provides data for avg. DAR calc. Answer4->Question1 Provides data for avg. DAR calc. Answer4->Question2 Confirms HIC peak identity

Logical guide for selecting ADC characterization methods.

Method 1: Analytical Hydrophobic Interaction Chromatography (HIC)

  • Purpose: To determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4, etc.) and calculate the average DAR.

  • Procedure: Similar to preparative HIC but performed on an analytical scale with UV detection. The area under each peak in the chromatogram corresponds to the relative amount of that DAR species.

Method 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Purpose: To provide an accurate mass measurement of the intact ADC, confirming successful conjugation and the identity of the species observed in the HIC profile.[21][23][24]

  • Procedure:

    • The ADC sample is typically desalted using a reverse-phase or size-exclusion chromatography system online with the mass spectrometer.

    • Acquire mass spectra under conditions that preserve the intact protein structure.

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.[21] Peaks corresponding to the unconjugated antibody and the antibody plus integer numbers of linker-payloads should be observed.

Section 3: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive Cu(I) catalyst (oxidized).2. Insufficient excess of linker-payload.3. Inaccurate quantification of reactants.1. Use degassed buffers. Prepare sodium ascorbate solution fresh.2. Increase the molar excess of the alkyne-linker-payload.3. Re-verify the concentration of antibody and linker-payload stock solutions.
Product Aggregation 1. High hydrophobicity of the linker-payload.2. High final DAR.3. Copper-induced aggregation.1. Ensure DMSO co-solvent is kept to a minimum (<10%).2. Optimize reaction time to target a lower average DAR. Purify desired species using HIC.3. Ensure a sufficient excess of THPTA ligand is used. Quench thoroughly with EDTA.
Protein Degradation 1. Oxidative damage from reactive oxygen species generated by the Cu/ascorbate system.2. Protease contamination.1. Use a sufficient excess of the THPTA ligand, which also acts as a sacrificial reductant.[11] Degas all buffers thoroughly.2. Add a protease inhibitor cocktail to the reaction.

Section 4: Safety Precautions

  • Copper Salts: Copper salts are toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Handle DMSO and other organic solvents in a well-ventilated fume hood.

  • Cytotoxic Payloads: When working with ADC payloads (e.g., auristatins, maytansinoids), extreme caution is required. Handle these highly potent compounds in appropriate containment facilities (e.g., isolators or containment hoods) according to your institution's safety guidelines.

References

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]

  • St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • Bestchrom. (2026). Downstream Purification Strategies for Antibody–Drug Conjugates. Available from: [Link]

  • Creative Biolabs. Purification of ADCs by HIC. Available from: [Link]

  • Tsuchikama, K., & An, Z. (2022). Current approaches for the purification of antibody-drug conjugates. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Rijpkema, M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. Available from: [Link]

  • L. Jones, R., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. Available from: [Link]

  • Bobde, V., et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing. Available from: [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available from: [Link]

  • Ehkirch, A., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC. Available from: [Link]

  • Zhao, R. Y., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. PubMed. Available from: [Link]

  • baseclick GmbH. Protocols. Available from: [Link]

  • Novatia & Quanta BioDesign. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available from: [Link]

  • Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Lu, J., et al. Current ADC Linker Chemistry. PMC. Available from: [Link]

  • ResearchGate. Piperidine-based drug discovery. Available from: [Link]

  • Li, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. Available from: [Link]

  • Ilovaisky, A. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubChemLite. 1-(but-3-yn-1-yl)piperidin-4-one. Available from: [Link]

  • Wang, H., et al. (2023). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications. Available from: [Link]

  • PubChem. 4-Methoxypiperidine. Available from: [Link]

  • Zhang, Z., et al. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. Available from: [Link]

Sources

Application Note: Microwave-Assisted N-Alkylation for the Synthesis of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the synthesis of 1-(But-3-yn-1-yl)-4-methoxypiperidine . It synthesizes established microwave-assisted organic synthesis (MAOS) principles with specific reagent properties to provide an optimized, self-validating protocol.


) / N-Alkylation
Target Moiety:  Alkyne-functionalized Piperidine Scaffold

Executive Summary

The synthesis of This compound represents a critical functionalization step in medicinal chemistry, particularly for generating "Click-ready" scaffolds for drug discovery. Traditional thermal reflux methods for N-alkylation of secondary amines with homopropargyl halides often suffer from long reaction times (12–24 hours) and competitive elimination side reactions.

This protocol utilizes microwave irradiation to accelerate the reaction kinetics via dielectric heating. By exploiting the polarity of the transition state and the specific dielectric loss tangent (


) of the solvent system, this method achieves full conversion in under 20 minutes with higher purity profiles than conventional heating.
Key Advantages[1][2]
  • Kinetics: Reaction time reduced from hours to minutes.

  • Selectivity: Rapid heating minimizes thermal degradation of the terminal alkyne.

  • Scalability: Protocol is adaptable from 0.5 mmol to 10 mmol scales.

Strategic Rationale & Mechanism

Retrosynthetic Analysis

The target molecule is assembled via a direct


 displacement of the bromide leaving group on 4-bromo-1-butyne  by the secondary amine 4-methoxypiperidine .

ReactionScheme Amine 4-Methoxypiperidine (Nucleophile) Intermediate Transition State (Polarized) Amine->Intermediate + Alkyl Halide AlkylHalide 4-Bromo-1-butyne (Electrophile) AlkylHalide->Intermediate Base K2CO3 / MeCN (Base/Solvent) Base->Intermediate MW Irradiation (85°C) Product 1-(But-3-yn-1-yl)-4- methoxypiperidine Intermediate->Product - HBr

Figure 1: Mechanistic pathway for the microwave-assisted N-alkylation.

Dielectric Heating Strategy

The choice of Acetonitrile (MeCN) as the solvent is deliberate. While DMF has a higher loss tangent (


), MeCN (

) provides sufficient coupling efficiency for this temperature range (85°C) while offering significantly easier workup due to its volatility. The polar transition state of the

reaction is stabilized by the microwave field (specific microwave effect), lowering the activation energy relative to thermal conditions.

Materials & Equipment

Reagents Table
ReagentCAS RegistryEquiv.RoleSafety Note
4-Methoxypiperidine 4045-24-31.0NucleophileIrritant; handle in hood.
4-Bromo-1-butyne 38771-21-01.2ElectrophileLachrymator , Flammable.
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous; fine powder preferred.
Acetonitrile (MeCN)75-05-8SolventMediumAnhydrous grade required.
Equipment
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 2–5 mL microwave-transparent glass vial with crimp/snap cap and PTFE/silicone septum.

  • Stirring: Magnetic stir bar (high-spin required).

Experimental Protocol

Preparation
  • Vessel Charging: To a clean, dry 5 mL microwave vial equipped with a magnetic stir bar, add Potassium Carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add Acetonitrile (3.0 mL). Note: Ensure the volume fills at least 1/3 of the vial to allow accurate IR temperature monitoring.

  • Substrate Addition: Add 4-Methoxypiperidine (115 mg, 1.0 mmol).

  • Electrophile Addition: Carefully add 4-Bromo-1-butyne (160 mg, 1.2 mmol).

    • Critical: Add the alkyl halide last to minimize pre-reaction before sealing.

  • Sealing: Cap the vial immediately with a PTFE-lined septum and crimp/snap seal. Vortex for 10 seconds to create a slurry.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Fixed Temperature" method:

ParameterSettingRationale
Temperature 85 °COptimal balance between kinetics and alkyne stability.
Hold Time 15:00 minSufficient for >95% conversion based on kinetic profiling.
Pre-Stirring 30 secEnsures homogeneity of the heterogeneous base mixture.
Absorption Level Normal/HighAccounts for the polarity of MeCN and the ionic base.
Pressure Limit 15 barSafety cutoff (MeCN vapor pressure is low at 85°C).
Workup & Purification
  • Cooling: Allow the vessel to cool to <40°C (usually automated by the reactor air jet).

  • Filtration: Decant the reaction mixture through a fritted funnel or Celite pad to remove the solid potassium carbonate/bromide salts. Wash the solids with Ethyl Acetate (

    
     mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile and Ethyl Acetate.

  • Extraction (Optional but recommended for purity):

    • Dissolve residue in DCM (10 mL).

    • Wash with saturated

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: If TLC indicates minor impurities, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: DCM:MeOH (95:5 to 90:10).

    • TLC Visualization: Iodine stain or Dragendorff's reagent (stains amines orange).

Process Control & Validation

Workflow Diagram

Workflow Step1 Charge Vial: Base + Solvent + Amine Step2 Add Electrophile: 4-Bromo-1-butyne Step1->Step2 Vortex Step3 MW Irradiation: 85°C, 15 min Step2->Step3 Seal & Heat Step4 Filtration: Remove K2CO3 salts Step3->Step4 Cool <40°C Step5 Concentration & Analysis (NMR/LCMS) Step4->Step5 Evaporate

Figure 2: Operational workflow for the synthesis.

Analytical Expectations
  • LC-MS: Look for

    
     peak at 168.1 m/z  (Calculated MW: 167.25).
    
  • 1H NMR (CDCl3):

    • 
       ~1.95 ppm (t, 1H, terminal alkyne proton).
      
    • 
       ~2.3-2.4 ppm (m, 2H, propargylic 
      
      
      
      ).
    • 
       ~2.6 ppm (t, 2H, 
      
      
      
      of the butyl chain).
    • 
       ~3.3 ppm (s, 3H, 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversionIncrease MW temp to 100°C or extend time to 30 min. Ensure

is finely powdered.[1]
Over-Alkylation Quaternary salt formationEnsure strict 1.0 : 1.2 stoichiometry. Do not use large excess of alkyl halide.
Dark/Tar Formation Thermal degradationReduce temp to 75°C; ensure reaction is under inert atmosphere (flush vial with

before sealing).
Vessel Failure Pressure spikeCheck solvent volume (do not overfill). Ensure 4-bromo-1-butyne quality (polymerized reagent can cause spikes).

References

  • Microwave Solvent Properties

    • CEM Corporation.[2] Solvent Choice for Microwave Synthesis. (Acetonitrile vs. DMF dielectric properties).

  • General N-Alkylation Protocol

    • Biotage.[3] Microwave Reaction Tutorial: N-Alkylation. (General parameters for amine alkylation).

  • Reagent Data (4-Bromo-1-butyne)

    • PubChem. 4-Bromobut-1-yne Compound Summary. National Library of Medicine.

  • Reagent Data (4-Methoxypiperidine)

    • ChemicalBook. 4-Methoxypiperidine Properties and Synthesis.

  • Scientific Context (Piperidine Scaffolds)

    • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks. King's College London.[4] (Context on functionalizing piperidines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(But-3-yn-1-yl)-4-methoxypiperidine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] The synthesis, primarily an N-alkylation of 4-methoxypiperidine, appears straightforward but is frequently plagued by issues with yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting frameworks to ensure reproducible, high-yield results.

The primary synthetic route involves the N-alkylation of 4-methoxypiperidine with a suitable 4-halobut-1-yne, typically 4-bromobut-1-yne, via an SN2 mechanism. The reaction is generally performed in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Synthesis_Overview cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Methoxypiperidine P 1-(But-3-yn-1-yl)-4- methoxypiperidine R1->P + Sɴ2 Reaction R2 4-Bromobut-1-yne R2->P Base Base (e.g., K₂CO₃, CsOH) Solvent Solvent (e.g., ACN, DMF)

Caption: General N-alkylation reaction for the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue and can stem from several factors, including incomplete reaction, formation of side products, or loss during workup and purification. Let's break down the causes and solutions.

Cause A: Inefficient Deprotonation of 4-Methoxypiperidine

The nucleophilicity of the secondary amine on the piperidine ring is crucial for the SN2 reaction. Without a sufficiently strong base, the equilibrium will not favor the deprotonated, more nucleophilic form, leading to a sluggish or incomplete reaction.

  • Troubleshooting:

    • Base Selection: While common inorganic bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. Consider using a stronger base. Cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been shown to promote selective and efficient mono-N-alkylation of amines, often under milder conditions.[3][4][5]

    • Solvent Choice: The choice of solvent impacts both the solubility of the reagents and the efficacy of the base. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the base's cation and do not interfere with the nucleophile.[3][4] Acetonitrile (ACN) is also a common choice.[6]

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can react with stronger bases and reduce the overall efficiency of the reaction.

Cause B: Competing Side Reactions

Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Troubleshooting:

    • Over-alkylation: The product, a tertiary amine, can still be nucleophilic and react with another molecule of 4-bromobut-1-yne to form a quaternary ammonium salt. This is a classic challenge in amine alkylation.[4] Using a slight excess (1.05-1.2 equivalents) of the amine relative to the alkyl halide can help minimize this.

    • Elimination (E2) Reaction: The base can abstract a proton from the carbon adjacent to the bromine on 4-bromobut-1-yne, leading to the formation of but-1,3-diyne. This is more likely with sterically hindered or stronger, non-nucleophilic bases at elevated temperatures. Using a milder base and lower reaction temperatures (e.g., 0 °C to room temperature) can mitigate this.[6]

Cause C: Reagent Instability

The terminal alkyne in 4-bromobut-1-yne can be unstable under certain conditions, particularly with strong bases or certain transition metal impurities, potentially leading to polymerization or other degradation pathways.

  • Troubleshooting:

    • Fresh Reagents: Use freshly purchased or purified 4-bromobut-1-yne.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents oxidative side reactions.[3]

    • Temperature Control: Avoid excessive heating. If the reaction is sluggish, consider alternative optimization strategies before significantly increasing the temperature.

Side_Reactions Reactants 4-Methoxypiperidine + 4-Bromobut-1-yne DesiredProduct Desired Product (Tertiary Amine) Reactants->DesiredProduct  Desired Sɴ2  Reaction Elimination Elimination Product (But-1,3-diyne) Reactants->Elimination QuatSalt Over-alkylation Product (Quaternary Salt) DesiredProduct->QuatSalt  Further Sɴ2  (Excess Alkyl Halide) PTC_Workflow Phase-Transfer Catalysis (PTC) Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., K₂CO₃) Deprotonates Amine Amine 4-Methoxypiperidine Piperidide Anion Base:base->Amine:amine Deprotonation PTC { Q⁺X⁻ (PTC Catalyst) | Q⁺Nuc⁻} Amine:anion->PTC:q_plus Anion Exchange AlkylHalide 4-Bromobut-1-yne Product Final Product AlkylHalide:halide->Product:prod Sɴ2 Reaction PTC:q_n->AlkylHalide:halide Transport to Organic Phase

Sources

Technical Support Center: N-Alkylation of 4-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Strategy Selector

Before modifying your current protocol, determine if you are using the correct alkylation strategy. 4-Methoxypiperidine is a secondary amine (


). Its nucleophilicity is high, making it prone to over-alkylation  (quaternization) when reacting with alkyl halides.
Decision Matrix: Which Route?

AlkylationStrategy Start Target: N-Alkylated 4-Methoxypiperidine Electrophile What is your alkylating agent? Start->Electrophile Halide Alkyl Halide / Sulfonate (R-X, R-OMs) Electrophile->Halide Available Reagent Carbonyl Aldehyde / Ketone (R-CHO, R-C(O)R') Electrophile->Carbonyl Available Reagent Direct Direct Nucleophilic Substitution (SN2) *Risk: Over-alkylation* Halide->Direct Reductive Reductive Amination *Benefit: Mono-alkylation Selective* Carbonyl->Reductive Decision1 Is the halide reactive (Primary/Benzylic)? Direct->Decision1 MethodC Method C: STAB Protocol (NaBH(OAc)3 / DCE) Reductive->MethodC MethodA Method A: Inorganic Base (K2CO3/MeCN) Decision1->MethodA Yes MethodB Method B: Finkelstein Cond. (Add KI/Cs2CO3) Decision1->MethodB No (Unreactive/Cl)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on electrophile availability and reactivity.

Method A: Direct Alkylation ( )

Best for: Primary alkyl halides, benzyl halides, or when the aldehyde precursor is unstable.

Common Issues & Solutions

Q: I am seeing significant quaternary ammonium salt formation. How do I stop at the tertiary amine? A: This is the "Runaway Methylation" effect. The product (tertiary amine) is often more nucleophilic than the starting material.[1]

  • Stoichiometry: Do NOT use excess alkyl halide. Use 0.9 to 1.0 equivalents of halide relative to the piperidine.

  • Reverse Addition: Slowly add the alkyl halide (diluted in solvent) to a solution of 4-methoxypiperidine.

  • Base Switch: Switch from soluble organic bases (TEA, DIPEA) to inorganic bases (

    
    , 
    
    
    
    ). Inorganic bases have low solubility in organic solvents, creating a heterogeneous surface that can suppress double-alkylation kinetics.

Q: My reaction conversion is low (<50%) even after 24 hours. A: 4-Methoxypiperidine is sterically bulkier than simple piperidine.

  • Solvent: Switch to polar aprotic solvents (DMF, DMSO, or NMP) to strip the cation from the base and increase the "naked" nucleophilicity of the amine.

  • Catalysis: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This generates a transient, highly reactive alkyl iodide in situ (Finkelstein reaction).

Optimized Protocol: Direct Alkylation
  • Dissolve: 4-methoxypiperidine (1.0 equiv) in Acetonitrile (MeCN) [0.2 M].

  • Base: Add powdered, anhydrous

    
     (2.0 equiv).
    
  • Catalyst (Optional): Add KI (0.1 equiv) if using alkyl chlorides.

  • Addition: Add Alkyl Halide (0.95 equiv) dropwise at RT.

  • Heat: Reflux (

    
    ) for 4–16 hours.
    
  • Monitor: Check LCMS. If mono-alkylation is >90%, stop.

Method B: Reductive Amination (Preferred)

Best for: Synthesis of secondary/tertiary amines without quaternary salt byproducts. High functional group tolerance.

Common Issues & Solutions

Q: The reaction stalls at the imine intermediate. Reduction is not occurring. A: The iminium ion is not forming or the reducing agent is too weak for the neutral imine.

  • pH Adjustment: The formation of the iminium ion requires acid catalysis. Add Acetic Acid (AcOH) to adjust pH to 4–5. This protonates the intermediate, making it susceptible to hydride attack.

  • Drying: Water is a byproduct. If equilibrium favors the aldehyde/amine, add activated 4Å Molecular Sieves or use

    
     as a Lewis acid/desiccant.
    

Q: I am getting alcohol byproducts (reduction of the aldehyde). A: Your reducing agent is reducing the aldehyde before it reacts with the amine.

  • Reagent Selection: Stop using Sodium Borohydride (

    
    ) in one-pot procedures. It is too strong.
    
  • The Fix: Use Sodium Triacetoxyborohydride (STAB) .[2] It is sterically bulky and electron-deficient, meaning it reduces iminium ions rapidly but reacts negligibly with neutral aldehydes.

Comparative Data: Reducing Agents
Reducing AgentSelectivityToxicityProtocol TypeRecommendation
NaBH(OAc)₃ (STAB) High (Iminium > Carbonyl)LowOne-PotPrimary Choice
NaBH₃CN HighHigh (HCN gas)One-PotUse if STAB fails
NaBH₄ Low (Reduces Carbonyls)LowTwo-Step OnlyAvoid if possible
Optimized Protocol: Reductive Amination (STAB Method)
  • Mix: 4-methoxypiperidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Acidify: Add Glacial Acetic Acid (1.0–2.0 equiv).

  • Stir: Agitate at RT for 30–60 mins to allow iminium formation.

  • Reduce: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 mins.

  • Quench: After 4–12 hours, quench with saturated aqueous

    
    .
    

Workup & Purification Troubleshooting

Q: My product is not extracting into the organic layer. A: 4-Methoxypiperidine derivatives are basic. If your aqueous quench is acidic or neutral, the product is protonated (salt form) and stays in the water.

  • Fix: Adjust the aqueous layer pH to >12 using 1N NaOH. The tertiary amine must be in its free-base form to extract into DCM or EtOAc.

Q: How do I remove unreacted 4-methoxypiperidine from the product? A: Both are amines, making silica chromatography "streaky."

  • Scavenger Resins: Use an Isocyanate or Aldehyde resin to covalently bind the unreacted secondary amine (starting material). The tertiary amine product will not react and elutes pure.

  • Chemical Wash: If the product is significantly more lipophilic (e.g., N-benzyl), wash the organic layer with pH 5.5 phosphate buffer. The more basic/less lipophilic starting material may preferentially partition into the buffer (optimization required).

Mechanism of Action: Why STAB Works

Understanding the mechanism prevents errors. STAB coordinates with the basic nitrogen, delivering the hydride intramolecularly.

STABMechanism Substrates Amine + Aldehyde Hemiaminal Hemiaminal Substrates->Hemiaminal -H2O (Slow) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium H+ (Acid Cat.) Coordination Boron-Nitrogen Complex Iminium->Coordination + STAB Product Tertiary Amine Coordination->Product Intramolecular Hydride Transfer

Figure 2: Mechanistic pathway of Reductive Amination using Sodium Triacetoxyborohydride (STAB), highlighting the critical iminium intermediate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6][7]

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002). Cesium bases in organic synthesis. Journal of Organic Chemistry, 67(7), 2329–2337.

  • BenchChem. (2025).[9] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.

Sources

Technical Support Center: Overcoming Copper Chelation in Piperidine-Triazole Click Products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a specific, highly problematic scenario in drug development: the purification of 1-(But-3-yn-1-yl)-4-methoxypiperidine click products. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, the resulting product features a unique structural motif that acts as a potent bidentate ligand. This motif chelates the copper catalyst so strongly that standard silica gel chromatography fails to remove it.

This guide provides field-proven, self-validating protocols to break this chelation and achieve pharmaceutical-grade purity (<10 ppm Cu).

Diagnostic FAQs: The Causality of Copper Chelation

Q1: Why does the this compound click product retain copper so stubbornly? A: The causality lies in coordination chemistry. The but-3-yn-1-yl chain creates a two-carbon (ethylene) spacer between the tertiary piperidine nitrogen and the newly formed 1,2,3-triazole ring. This specific spatial arrangement is geometrically ideal for forming a highly stable, six-membered chelate ring with Cu(I) and Cu(II) ions. This intramolecular coordination outcompetes weak intermolecular interactions, meaning the copper travels with your product through standard silica columns, often presenting as a persistent blue or green smear.

Q2: How do I visually and analytically confirm copper contamination? A: A self-validating visual check is your first line of defense. Cu(II) complexes of piperidine-triazoles are intensely blue or green. If your organic phase or concentrated oil retains any blue/green tint, copper is still present[1]. However, because Cu(I) complexes can be colorless, a lack of color does not guarantee pharmaceutical purity; quantitative analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is always required for final validation.

Q3: Can I just use a standard aqueous wash to remove the copper? A: Only if you use a competitive chelator. Washing with plain water or brine is ineffective. You must use an aqueous solution of a strong chelating agent, such as 0.5 M EDTA or aqueous ammonia, which forms water-soluble complexes with copper that partition into the aqueous phase[2].

Decision Matrix & Experimental Workflow

CopperRemoval A Crude Piperidine-Triazole Cu Complex B Aqueous Wash (0.5 M EDTA or NH4OH) A->B Step 1 C Validation: Is Organic Layer Blue/Green? B->C Phase Separation D Solid-Phase Scavenging (Thiourea Resin) C->D Yes (Strong Chelation) E Filtration & Concentration C->E No (Cu Removed) D->E Scavenging Complete F Purified Product (< 10 ppm Cu) E->F Final Isolation

Workflow for selecting copper removal strategies in CuAAC click chemistry.

Self-Validating Experimental Protocols

Protocol A: Competitive Chelation via Liquid-Liquid Extraction

Mechanistic Causality: Ethylenediaminetetraacetic acid (EDTA) and ammonia act as thermodynamic sinks for copper. By providing a vast molar excess of these chelators in the aqueous phase, the equilibrium is driven away from the piperidine-triazole product, forcing the copper into the highly water-soluble ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

complexes.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude, concentrated click reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or toluene).

  • First Extraction: Add an equal volume of 0.5 M aqueous EDTA (pH 8.0) or 10% aqueous ammonia[3].

  • Agitation: Shake vigorously in a separatory funnel for 2–3 minutes to maximize surface area contact between the phases.

  • Validation Check: Allow the layers to separate. The aqueous layer should turn distinctly blue, indicating the successful transfer of the copper complex[3].

  • Iteration: Drain the aqueous layer. Repeat the wash with fresh EDTA or ammonia until the newly added aqueous layer remains completely colorless[3].

  • Neutralization & Drying: Wash the organic layer once with saturated brine to remove residual aqueous chelators, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[1].
    
Protocol B: Solid-Phase Metal Scavenging (For Stubborn Chelates)

Mechanistic Causality: If Protocol A fails (i.e., the organic layer remains blue), the product's binding affinity for copper exceeds that of EDTA. In this scenario, macroporous scavenger resins (e.g., SiliaMetS® Thiourea or QuadraPure™ TU) must be deployed. The soft sulfur donor atoms in the thiourea functional groups have an exceptionally high affinity for soft transition metals like Cu(I) and Cu(II), irreversibly trapping the metal onto the silica/polymer backbone while leaving the organic product in solution[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude product in a polar aprotic solvent (e.g., THF, DMF, or dichloromethane) to ensure full solubility.

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the initial copper catalyst load) of a thiourea-functionalized scavenger resin[4].

  • Incubation: Stir the suspension at room temperature for 2 to 12 hours. (Note: Solid-phase scavenging is diffusion-limited; longer contact times or gentle heating to 40°C will significantly improve removal efficiency).

  • Validation Check: The solution should transition from green/blue to pale yellow or colorless, while the resin particles will take on a dark green/blue hue as they sequester the metal.

  • Isolation: Filter the mixture through a pad of Celite to remove the copper-loaded resin. Wash the filter cake with a small volume of the reaction solvent to ensure complete recovery of your product[1].

  • Concentration: Evaporate the filtrate to yield the highly purified, copper-free piperidine-triazole product[1].

Quantitative Data: Copper Removal Efficiency

To assist in selecting the appropriate purification strategy, the following table summarizes the expected quantitative outcomes of each method based on industry standards for click chemistry workups:

Purification MethodMechanism of ActionExpected Residual CopperTypical Product RecoveryBest Use Case
Standard Silica Gel Adsorption> 500 ppm50 - 70%Non-chelating products only; highly ineffective for piperidine-triazoles.
Aqueous EDTA Wash Competitive Chelation10 - 50 ppm> 90%First-line defense for organic-soluble products[1].
Aqueous Ammonia Wash Competitive Chelation< 50 ppm> 85%Highly effective for toluene-soluble products stable at basic pH[3].
Thiourea Scavenger Resin Solid-Phase Sequestration< 10 ppm> 95%Stubborn chelates; pharmaceutical scale-up and flow chemistry[1][5].

References

  • ResearchGate Contributors. Is there another way to get rid of the remnants of the copper catalyst? ResearchGate.[Link]

  • Plutschack, M. B., et al. How to approach flow chemistry. Chemical Society Reviews (RSC Publishing).[Link]

Sources

Technical Support Center: Stability of 1-(But-3-yn-1-yl)-4-methoxypiperidine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(But-3-yn-1-yl)-4-methoxypiperidine. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, design robust experiments, and accurately interpret your results.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental stability characteristics of this compound in acidic environments.

Q1: What are the primary structural features of this compound that are susceptible to acid-catalyzed degradation?

A1: The molecule possesses three key functional groups that can interact with or react under acidic conditions. Understanding these sites is crucial for predicting its stability profile.

  • Piperidine Nitrogen (Tertiary Amine): In an acidic medium, this basic nitrogen will be readily protonated to form a positively charged piperidinium salt. This is a reversible acid-base reaction and does not represent degradation. In fact, the protonated form is generally stable and less susceptible to oxidation than the free base.

  • Terminal Alkyne: The carbon-carbon triple bond is electron-rich and is the most probable site for degradation via acid-catalyzed hydration. This reaction is a common transformation for alkynes.

  • Methoxy-Ether Linkage: Ether bonds are generally stable but can be cleaved under forcing acidic conditions, typically requiring strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) and often elevated temperatures.

Figure 1: Key functional groups on this compound susceptible to acidic conditions.

Q2: What is the most likely degradation pathway for this compound under mild to moderate acidic conditions (e.g., 0.1 M HCl)?

A2: The most probable degradation pathway under typical experimental and pharmaceutical stress-testing conditions is the acid-catalyzed hydration of the terminal alkyne . This reaction follows Markovnikov's rule, where a water molecule adds across the triple bond. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. This transformation adds the mass of a water molecule (+18.01 Da) to the parent compound.

Figure 2: Predominant degradation pathway via acid-catalyzed alkyne hydration.

Q3: Under what specific circumstances should I be concerned about the cleavage of the 4-methoxy ether linkage?

A3: Cleavage of the methoxy group is a less common degradation pathway and typically requires more stringent conditions than alkyne hydration. You should consider this possibility under the following circumstances:

  • Use of Strong Hydrohalic Acids: The reaction is most efficient with strong nucleophilic acids like HBr or HI. Standard mineral acids like HCl are much less effective at cleaving ethers.

  • Elevated Temperatures: The reaction rate for ether cleavage is significantly increased with heat.

  • Prolonged Exposure: Long reaction times in the presence of strong, hot acid increase the likelihood of cleavage.

The reaction proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered methyl group of the protonated ether, yielding a 4-hydroxypiperidine derivative and methyl halide.

Figure 3: Ether cleavage pathway under harsh acidic conditions.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

Problem Encountered Probable Cause(s) Recommended Action(s) & Explanation
A new, more polar peak appears in my RP-HPLC chromatogram after acid treatment. The most likely cause is the formation of Degradant 1 (Methyl Ketone) from alkyne hydration. The addition of a carbonyl group increases polarity, leading to a shorter retention time on a reverse-phase (e.g., C18) column.1. Confirm Identity via LC-MS: Analyze the sample using LC-MS. The new peak should have a mass-to-charge ratio (m/z) corresponding to the parent compound + 18.01 Da. 2. Co-injection: If a standard of the ketone degradant is available, perform a co-injection to confirm the retention time matches.
My mass balance is low after forced degradation (i.e., the decrease in parent peak area does not match the increase in degradant peak areas). 1. Formation of Non-UV-Active Degradants: The degradation product may lack a strong chromophore, making it invisible to a UV detector. 2. Formation of Volatile Products: Degradation may lead to smaller, volatile molecules that are lost during sample preparation. 3. Adsorption to Surfaces: Highly polar or charged molecules can adsorb to glass or plastic surfaces.1. Use a Mass-Sensitive Detector: Employ LC-MS or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to detect compounds without strong chromophores. 2. Use Silanized Glassware: To minimize surface adsorption, use silanized vials and glassware for your stability studies.
The compound appears to be degrading even under very mild acidic conditions used for mobile phase preparation. The compound may have intrinsic lability, or the "mild" conditions may be sufficient to catalyze the reaction over time, especially if the mobile phase is stored for extended periods.1. Prepare Mobile Phase Freshly: Always use freshly prepared mobile phase for your analysis. 2. Control Temperature: Keep autosampler trays cooled (e.g., 4-8 °C) to slow down potential degradation in the vial pending injection. 3. pH Adjustment: If possible, adjust the mobile phase pH to be as close to neutral as your chromatography allows while still achieving good peak shape for the protonated amine.
Experimental Protocols

The following protocols provide a framework for conducting a systematic investigation of the compound's stability.

Protocol 1: Forced Acidic Degradation Study

Objective: To intentionally degrade the compound under controlled acidic stress to identify potential degradation products and establish degradation kinetics. This is a critical step in developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Class A Volumetric flasks, pipettes

  • HPLC vials

  • pH meter

  • Heating block or water bath set to 60 °C

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Stress Sample Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1.0 M HCl to initiate the degradation (final acid concentration will be ~0.1 M).

    • Dilute to the mark with 50:50 Methanol:Water. This is your T=0 (initial) sample . Immediately transfer an aliquot to an HPLC vial for analysis.

  • Incubation: Place the flask in a heating block or water bath pre-heated to 60 °C.

  • Time-Point Sampling: At specified intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

  • Quenching: Immediately transfer the aliquot to an HPLC vial containing an equimolar amount of NaOH to neutralize the acid and stop the reaction (e.g., if you take a 100 µL aliquot, add 10 µL of 1.0 M NaOH). This step is crucial for preventing further degradation in the vial.

  • Control Sample: Prepare a control sample by adding 1.0 mL of stock solution and 1.0 mL of deionized water (instead of HCl) to a 10 mL flask. Keep this at room temperature, protected from light.

  • Analysis: Analyze all time-point samples, the T=0 sample, and the control sample by a suitable stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Stress Mix Stock with 0.1 M HCl Stock->Stress Incubate Incubate at 60°C Stress->Incubate Sample Sample at Time Points (0, 2, 8, 24h) Incubate->Sample Quench Neutralize with NaOH Sample->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Data Calculate % Degradation HPLC->Data

Figure 4: General workflow for a forced acidic degradation study.

Protocol 2: Illustrative Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an analytical method capable of separating the parent compound from its primary ketone degradant.

Parameter Condition Justification
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µmStandard column for retaining moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the piperidine nitrogen is protonated, leading to consistent peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 60% B over 15 minutesA gradient is recommended to ensure separation of the parent from the more polar ketone degradant, which will elute earlier.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 210 nmThe alkyne and piperidine moieties lack strong UV chromophores, requiring detection at a low wavelength.
Summary of Potential Degradation Products
Compound Structure Name Molecular Weight ( g/mol ) Expected Change in Polarity Primary Analytical Confirmation
Parent This compound181.28Baseline-
Degradant 1 4-(4-Methoxypiperidin-1-yl)butan-2-one199.29Increase (More Polar)LC-MS: Observe [M+H]⁺ at m/z 200.3
Degradant 2 1-(But-3-yn-1-yl)piperidin-4-ol167.25Increase (More Polar)LC-MS: Observe [M+H]⁺ at m/z 168.2
References
  • Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chad's Prep. (2020, December 10). Hydration of Alkynes: Oxymercuration-Reduction vs Hydroboration-Oxidation | Organic Chemistry 9.7 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

  • Reddy, T., et al. (2014). Efficient hydration of alkynes through acid-assisted Brønsted acid catalysis. Chemical Communications, 51(5), 816-819. [Link]

  • Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • Vooturi, R., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(5), 1464-1473. [Link]

  • Vooturi, R., et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. [Link]

  • Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 638-645. [Link]

  • Moshoeshoe, M., et al. (2020). Influence of Topology and Brønsted Acid Site Presence on Methanol Diffusion in Zeolites Beta and MFI. MDPI. [Link]

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid? [Link]

  • Kumar, V. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. (2000, August).

Technical Support Center: Improving the Solubility of 1-(But-3-yn-1-yl)-4-methoxypiperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(But-3-yn-1-yl)-4-methoxypiperidine and its derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and advance your research.

Understanding the Molecule: The Root of Solubility Challenges

This compound possesses a piperidine ring, a basic nitrogenous heterocycle, which is often a key structural motif in pharmacologically active compounds.[1] While the piperidine moiety itself can be water-soluble due to hydrogen bonding with water molecules, the overall solubility of the substituted molecule is dictated by the physicochemical properties of its substituents.[2][] In this case, the butynyl and methoxy groups introduce lipophilic character, which can lead to poor aqueous solubility.

The basic nitrogen of the piperidine ring (pKa typically around 11.22 for the protonated form) offers a critical handle for solubility manipulation.[4][5] By forming salts, we can significantly enhance the aqueous solubility of the parent compound. However, the choice of the counter-ion and the formulation strategy are paramount to achieving the desired solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound free base is insoluble in my aqueous assay buffer. What is the first step I should take?

A1: The most immediate and often effective step is to leverage the basicity of the piperidine nitrogen by forming a salt in situ through pH adjustment.[6] By lowering the pH of your aqueous buffer to at least 2-3 units below the pKa of the piperidine nitrogen, you will protonate the nitrogen, forming a more soluble cationic species.[7]

  • Recommendation: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO. Then, dilute this stock into an acidic buffer (e.g., citrate buffer pH 3-5) for your final assay concentration. Always ensure the final concentration of the organic solvent is compatible with your experimental system.[4]

Q2: I've formed a hydrochloride salt of my compound, but the solubility is still insufficient for my needs. What are my options?

A2: While hydrochloride is a common and often effective salt, it is not universally the best choice for all basic compounds.[8] If the hydrochloride salt of this compound does not provide the desired solubility, a systematic salt screening study is the recommended next step. Different counter-ions can have a profound impact on the crystal lattice energy and solvation properties of the resulting salt, thereby influencing its solubility.[9]

  • Actionable Advice: Consider screening a panel of pharmaceutically acceptable counter-ions. For a basic compound like yours, anionic counter-ions are appropriate.[7] Some common alternatives to chloride include:

    • Mesylate

    • Tosylate

    • Sulfate

    • Maleate

    • Fumarate

Q3: How do I perform a salt screening experiment?

A3: A streamlined salt screening process can be conducted to identify the most promising salt forms. The objective is to systematically react the free base with a selection of acids and assess the physicochemical properties of the resulting salts.

  • Workflow for Salt Screening:

    • Acid Selection: Choose a diverse set of acids with varying pKa values and chemical structures.

    • Stoichiometry: Typically, a 1:1 molar ratio of the free base to the acid is used.

    • Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the salt is likely to be less soluble is often a good starting point to encourage crystallization. Common solvents for salt screening include ethanol, isopropanol, acetone, and ethyl acetate.

    • Mixing and Equilibration: Combine the free base and the acid in the chosen solvent and allow time for the salt to form and potentially crystallize. This can be accelerated by stirring or sonication.

    • Isolation and Characterization: Isolate any solid that forms and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline solid and to assess its crystallinity.

Q4: My compound still exhibits poor solubility even after trying different salt forms. What other formulation strategies can I employ?

A4: If salt formation alone is insufficient, several other formulation strategies can be explored, often in combination with an optimized salt form.

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of poorly soluble compounds.[10] Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] The mechanism involves reducing the polarity of the aqueous environment, which can better accommodate lipophilic molecules.[12]

  • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules, effectively increasing their concentration in an aqueous medium.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, shielding the lipophilic parts of the guest molecule and presenting a more hydrophilic complex to the aqueous environment.[14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer. The aqueous buffer has a pH at or above the pKa of the piperidine nitrogen, leading to the formation of the less soluble free base. The final concentration of the organic solvent may be too low to maintain solubility.1. Verify and Adjust Buffer pH: Ensure the pH of the final aqueous solution is sufficiently acidic to keep the piperidine nitrogen protonated and in its more soluble salt form.[15] 2. Increase Co-solvent Concentration: If the experimental system allows, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) to help maintain solubility.[16] 3. Use a Solubilizing Excipient: Consider incorporating a surfactant or cyclodextrin into the aqueous buffer to enhance the solubility of the compound.[17]
Inconsistent solubility results between batches of the same salt form. This could be due to polymorphism, where the same chemical entity exists in different crystalline forms with varying solubilities. The manufacturing or isolation process may not be consistently producing the same polymorphic form.1. Characterize Solid Forms: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid-state properties of each batch. This will help identify if different polymorphs are being produced. 2. Standardize Crystallization/Isolation Protocol: Carefully control parameters such as solvent, temperature, cooling rate, and agitation during the salt formation and isolation process to ensure the consistent production of the desired polymorph.
The selected salt form is highly hygroscopic (readily absorbs moisture from the air). The chemical nature of the counter-ion and the crystal packing of the salt can lead to a high affinity for water molecules.1. Screen for Less Hygroscopic Salts: During your salt screening process, include an assessment of hygroscopicity. This can be done by exposing the salt to controlled humidity environments and measuring the weight gain. 2. Consider Co-crystals: Co-crystallization is an alternative approach to modify the solid-state properties of a compound.[9] It involves combining the active pharmaceutical ingredient (API) with a neutral "co-former" in the crystal lattice. This can sometimes lead to improved solubility and reduced hygroscopicity compared to salts.[6]
The solubility of the salt is pH-dependent, leading to precipitation in certain regions of the GI tract during in vivo studies. The salt of a weak base will convert back to the less soluble free base as the pH increases, such as in the transition from the acidic environment of the stomach to the more neutral pH of the small intestine.1. Select a Salt with a Lower pKa Difference: While a pKa difference of 2-3 units between the base and the acid is generally recommended for stable salt formation, a very large difference can lead to a more pronounced pH-dependent solubility.[7] 2. Formulation with pH Modifiers: Incorporate acidic excipients into the formulation to create a more acidic microenvironment around the drug particle as it dissolves, which can help to maintain a lower pH and enhance dissolution.[18] 3. Amorphous Solid Dispersions: Consider formulating the compound as an amorphous solid dispersion.[13] In this approach, the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form has a higher energy state than the crystalline form and therefore exhibits enhanced apparent solubility and dissolution rate.[13]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound free base

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Procedure:

  • Add an excess amount of the free base to a known volume of each buffer in separate vials.

  • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.

  • Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final pH of the supernatant.

Protocol 2: Screening for Optimal Co-solvent Systems

Objective: To evaluate the effect of different co-solvents on the solubility of a this compound salt.

Materials:

  • A selected salt of this compound (e.g., the hydrochloride salt)

  • Aqueous buffer at a relevant pH

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Analytical method for concentration determination

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of the salt to each co-solvent/buffer mixture.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Visualizing the Workflow

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Salt Form Optimization cluster_2 Advanced Formulation Strategies Start Poorly Soluble Free Base pH_Adjustment pH Adjustment (In Situ Salt Formation) Start->pH_Adjustment Salt_Screening Systematic Salt Screening (e.g., HCl, Mesylate, Tosylate) pH_Adjustment->Salt_Screening If solubility is still insufficient Characterization Solid-State Characterization (XRPD, DSC, TGA, Hygroscopicity) Salt_Screening->Characterization Co_solvents Co-solvent Systems (e.g., PEG, Ethanol) Characterization->Co_solvents If further enhancement is needed Final_Formulation Optimized Soluble Formulation Characterization->Final_Formulation If solubility is sufficient Surfactants Surfactant-based Formulations Cyclodextrins Complexation with Cyclodextrins Amorphous_Dispersions Amorphous Solid Dispersions Amorphous_Dispersions->Final_Formulation

Sources

Storage conditions to prevent degradation of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules" of Storage

As a Senior Application Scientist, I often see compound degradation not because of a single catastrophic error, but due to the accumulation of minor environmental stressors. 1-(But-3-yn-1-yl)-4-methoxypiperidine is a bifunctional molecule containing a tertiary amine and a terminal alkyne .[1] This specific combination creates a unique vulnerability profile: the amine is prone to N-oxidation, while the alkyne is susceptible to oxidative coupling and polymerization.

Follow these core directives to ensure compound integrity:

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) Prevents thermodynamic activation of alkyne polymerization and slows N-oxide formation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The tertiary amine readily absorbs atmospheric CO₂ (carbamate formation) and O₂ (N-oxidation).
Light Exposure Amber/Opaque Vials Photons can initiate radical formation at the propargylic position, triggering chain degradation.
Physical State Store as Concentrate If in solution, store at high concentration (>100 mM). Dilute solutions degrade faster due to higher solvent-oxygen interaction.[1]
Container Glass (Teflon-lined cap) Avoid polystyrene or low-density plastics; the free base can leach plasticizers.[1]

Part 1: Technical Deep Dive & Degradation Mechanisms

To troubleshoot effectively, you must understand how this molecule breaks down. The degradation is rarely random; it follows specific chemical pathways driven by the functional groups present.

The "Glaser" Threat (Alkyne Coupling)

The terminal alkyne (C≡C-H) is weakly acidic. In the presence of trace metal ions (often found in lower-grade solvents) and oxygen, it can undergo oxidative homocoupling (Glaser coupling), forming a diyne dimer. This turns the clear oil into a viscous, yellow/brown sludge.

The "N-Oxide" Trap (Amine Oxidation)

The piperidine nitrogen has a lone pair of electrons that is highly nucleophilic. Exposure to atmospheric oxygen, especially in the presence of light, leads to the formation of the N-oxide. This impurity is polar and will drastically alter the compound's behavior in biological assays and chromatography.

Carbon Dioxide Sequestration

Like many amines, this compound is hygroscopic and can react with atmospheric CO₂ and moisture to form bicarbonate salts or carbamates. This often manifests as a white crust forming on the cap threads.

DegradationPathways Compound 1-(But-3-yn-1-yl)- 4-methoxypiperidine (Active) NOxide N-Oxide Impurity (Polar, Inactive) Compound->NOxide Oxidation (O2 + Light) Dimer Glaser Dimer (Insoluble Precipitate) Compound->Dimer Metal Ions + O2 Salt Carbonate Salt (White Crust) Compound->Salt CO2 + Moisture

Figure 1: Primary degradation pathways. The tertiary amine drives oxidation (Red), while the alkyne drives dimerization (Red). CO2 absorption leads to salt formation (Yellow).

Part 2: Troubleshooting Guide (Q&A)

Q1: My compound was a clear oil, but now it has turned yellow. Is it still usable?

  • Diagnosis: Yellowing is the classic signature of N-oxidation or early-stage alkyne oligomerization .[1]

  • Action:

    • Check solubility. If the solution is clear yellow, it is likely N-oxide formation (~5-10% impurity).[1]

    • Purification: The N-oxide is much more polar than the parent amine. You can rescue the compound by passing it through a short plug of basic alumina or silica (eluting with DCM/MeOH).

    • Prevention: This indicates an air leak. Ensure you are backfilling with Argon after every use.

Q2: I see a white solid crust on the threads of the vial. Has the compound precipitated?

  • Diagnosis: This is likely ammonium carbonate/bicarbonate salt formation due to CO₂ absorption from the air. It is a surface phenomenon.

  • Action:

    • Do not shake the vial.

    • Carefully wipe the threads with a dry Kimwipe.

    • The liquid inside is likely still intact. Verify purity via LC-MS.

    • Tip: Store the vial inside a secondary jar containing a desiccant packet.

Q3: Can I store this compound in DMSO or Ethanol?

  • Diagnosis: Solvent choice affects stability.

  • Analysis:

    • DMSO: Risky. DMSO is hygroscopic and can act as a mild oxidant over time, accelerating N-oxide formation.

    • Ethanol: Acceptable for short term. Good solubility, but volatile.

  • Recommendation: The best storage solvent is anhydrous Acetonitrile (if liquid storage is mandatory) or keeping it neat (pure oil). If DMSO is required for bio-assays, prepare aliquots and freeze them immediately at -80°C. Never store DMSO stocks at room temperature.

Part 3: Handling & Aliquoting Protocol

To maximize shelf life, avoid repeated freeze-thaw cycles.[1] Use this "One-Way" workflow.

Materials Needed:

  • Argon or Nitrogen gas line.

  • Amber glass vials (2 mL or 4 mL) with Teflon-lined caps.[1]

  • Parafilm.[2]

Step-by-Step:

  • Equilibrate: Allow the original bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water into the oil.

  • Dissolve (Optional): If the compound is viscous, dissolve in a minimal amount of anhydrous solvent (e.g., DCM or Acetonitrile) for easier transfer.

  • Aliquot: Distribute into single-use amber vials.

  • Inert Gas Purge: Gently flow Argon over the liquid surface for 10-15 seconds.[1] Do not bubble gas through the liquid, as this can evaporate the compound if it is volatile.

  • Seal: Cap tightly and wrap with Parafilm.

  • Label: Date, Concentration, and Solvent.

  • Store: Place vials in a secondary container with desiccant at -20°C.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the estimated shelf life under optimal conditions? A: When stored neat (undiluted) at -20°C under Argon, the compound is stable for 12-18 months .[1] In solution (DMSO/Ethanol), stability drops to 3-6 months .

Q: I need to ship this to a collaborator. Is dry ice required? A: For transit times <48 hours, blue ice (4°C) is sufficient, provided the vial is light-protected and sealed under inert gas. For international shipping (>48 hours), dry ice is recommended to prevent heat-induced polymerization [1].

Q: Can I use a standard plastic pipette tip to transfer this? A: Yes, for brief contact. However, avoid leaving the compound in plastic reservoirs (like Eppendorf tubes) for long periods, as the amine can adsorb to the plastic walls, reducing effective concentration.

References

  • ChemicalBook. (2025).[2] 1-(But-3-yn-1-yl)-4-methylpiperidine - Cold Chain Transportation Requirements.[1][3] Retrieved from

  • PubChem. (2025).[4][5] 4-Methoxypiperidine Compound Summary (CAS 4045-24-3).[1][6][7][8] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[2][9] Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from

  • MDPI. (2023). Dehydroborylation of Terminal Alkynes: Stability and Reactivity. Retrieved from

Sources

Validation & Comparative

High-Precision Identification of Terminal Alkynes in Piperidine Scaffolds via FTIR & Raman

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, piperidine rings functionalized with terminal alkynes (e.g., N-propargylpiperidine) are critical pharmacophores and "click chemistry" handles. However, validating these structures presents a unique spectroscopic challenge: the vibrational overlap between the terminal alkyne


 stretch and the amine 

stretch in the 3300 cm⁻¹ region.

This guide provides a definitive protocol for distinguishing these moieties. We synthesize data from Fourier Transform Infrared (FTIR) and Raman spectroscopy, highlighting the Bohlmann bands as a neglected but critical diagnostic tool for piperidine ring confirmation.

Spectral Architecture: The Characteristic Peaks

To positively identify a terminal alkyne on a piperidine scaffold, one must look beyond the primary functional group peaks and analyze the "spectral conversation" between the ring and the substituent.

Table 1: Critical Vibrational Modes for Piperidine-Alkynes
Functional GroupVibration ModeWavenumber (

)
Intensity (IR)Intensity (Raman)Specificity Note
Terminal Alkyne

Stretch
3280–3320 cm⁻¹ Strong, SharpWeakDiagnostic "Icicle" shape.[1]
Terminal Alkyne

Stretch
2100–2140 cm⁻¹ Weak/VariableVery Strong The "Silent" region. Best seen in Raman.[2]
Piperidine Ring Bohlmann Bands (

stretch)
2700–2800 cm⁻¹ MediumMediumCrucial: Indicates lone pair antiperiplanar to C-H.
Piperidine (

)

Stretch
3300–3500 cm⁻¹Medium, BroadWeakDisappears in N-substituted derivatives.
Amine Salt

Stretch
2400–3000 cm⁻¹Broad, StrongWeak"Ammonium band" often obscures C-H region.
The "Expert" Indicator: Bohlmann Bands

While most researchers focus on the 3300 cm⁻¹ region, the Bohlmann bands are the mark of a true piperidine expert.

  • Mechanism: These bands arise from the interaction between the nitrogen lone pair and the antiperiplanar

    
     bonds of the piperidine ring.
    
  • Diagnostic Value: They appear as a distinct set of peaks between 2700–2800 cm⁻¹ (lower energy than standard alkyl C-H stretches).[3][4]

  • Constraint: They disappear if the nitrogen is protonated (HCl salt) or if the ring conformation is distorted, making them a built-in quality control check for the free base form.

Comparative Analysis: IR vs. Raman vs. NMR

While NMR is the structural gold standard, it is inefficient for high-throughput screening or real-time reaction monitoring. The choice between IR and Raman depends on the specific molecular environment.

Analytical Decision Tree

DecisionTree Start Start: Sample Type? Solubility Is sample soluble? Start->Solubility Phase Solid or Oil? Solubility->Phase No / Slurry NMR Method: 1H-NMR Solubility->NMR Yes (High Purity Needed) IR_Check Primary Goal: QC/Speed? Phase->IR_Check FTIR Method: ATR-FTIR IR_Check->FTIR Yes Raman_Check Primary Goal: C≡C Backbone? IR_Check->Raman_Check No (Complex Matrix) Result_IR Detects: ≡C-H (3300) & Bohlmann Bands FTIR->Result_IR Raman Method: Raman (1064 nm) Raman_Check->Raman Yes Result_Raman Detects: C≡C (2120) Non-destructive Raman->Result_Raman Result_NMR Definitive Structure (Slow) NMR->Result_NMR

Figure 1: Analytical decision matrix for selecting the optimal spectroscopic method based on sample state and data requirements.

Comparative Performance Data
FeatureATR-FTIRRaman (1064 nm)1H NMR

Sensitivity
High (Dipole change)LowHigh (Triplet ~2.2 ppm)

Sensitivity
Low (Weak dipole)High (Polarizability)N/A (Requires 13C)
Water Interference High (O-H overlap)Negligible Variable (D2O exchange)
Sample Prep Time < 1 min (Neat)< 1 min (Neat/Glass)10-15 mins (Solvation)

The "Salt Effect" Trap

In drug development, piperidines are often converted to Hydrochloride (HCl) salts to improve solubility. This drastically alters the IR spectrum and causes false negatives if not anticipated.

  • Loss of Bohlmann Bands: Protonation of the Nitrogen lone pair eliminates the

    
     interaction. The bands at 2700–2800 cm⁻¹ vanish.
    
  • Broadening of 3000 cm⁻¹ Region: The

    
     stretch creates a broad "ammonium band" from 2400–3000 cm⁻¹, often burying the alkyl C-H stretches.
    
  • Alkyne Visibility: The terminal alkyne

    
     at 3300 cm⁻¹ usually remains visible as a sharp spike protruding from the ammonium background, but its intensity relative to the baseline may decrease.
    

Recommendation: Always perform a "free-basing" micro-extraction (DCM/NaOH) on a small aliquot before IR analysis if Bohlmann band confirmation is required.

Experimental Protocol: Validated Workflow

This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Methodology
  • Background Acquisition: Clean crystal with isopropanol. Collect air background to suppress CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Application:

    • Solids: Place ~2 mg of powder on the crystal. Apply high pressure using the anvil to ensure contact.

    • Oils (Free base): Place 1 drop directly on the crystal. No pressure anvil needed.

  • Acquisition: Collect spectrum from 4000–600 cm⁻¹.

  • Data Processing: Apply "Atmospheric Suppression" if jagged lines appear in 3600–3800 cm⁻¹ (water vapor).

  • Peak Verification (The "3-Point Check"):

    • Check 1: Sharp peak at ~3300 cm⁻¹? (Confirms

      
      ).
      
    • Check 2: Weak/Medium peak at ~2120 cm⁻¹? (Confirms

      
      ).
      
    • Check 3: Bohlmann bands at ~2700–2800 cm⁻¹? (Confirms Piperidine Free Base).

Workflow Visualization

Protocol Prep 1. Sample Prep (Neat/ATR) Acquire 2. Acquisition (4000-600 cm⁻¹) Prep->Acquire Process 3. Processing (Baseline/ATR Corr) Acquire->Process Analyze 4. Analysis Process->Analyze Pass PASS: Peaks at 3300, 2120, 2700-2800 Analyze->Pass Clear Signal Fail FAIL/AMBIGUOUS: Broad 3000 region Missing 2700 Analyze->Fail Salt/Overlap Action Action: Free-base extraction or Raman Fail->Action

Figure 2: Standard Operating Procedure (SOP) for IR validation of alkyne-piperidines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR peak assignment).
  • Bohlmann, F. (1958).[5] "Zur konfigurativen Zuordnung von Piperidin-Derivaten." Chemische Berichte, 91(9), 2157-2167. (The foundational paper on Bohlmann bands).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Liang, X., & Fraser, B. (2018). "Application of Vibrational Spectroscopy in the Analysis of Pharmaceutical Salts." American Pharmaceutical Review. (Context for the "Salt Effect" on IR spectra).

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(But-3-yn-1-yl)-4-methoxypiperidine , comparing it with structural analogs to aid in identification and differentiation during drug development and forensic analysis.

Executive Summary

This compound represents a specific class of functionalized piperidines often utilized as synthons in medicinal chemistry or as structural probes in receptor binding studies. Its mass spectral signature is defined by the interplay between the basic nitrogen center , the ether functionality at the 4-position, and the unsaturated alkynyl side chain .

This guide compares the target molecule against two critical alternatives:

  • 1-Butyl-4-methoxypiperidine (Saturated analog): To isolate the impact of the alkyne unsaturation.

  • 4-Methoxypiperidine (Core scaffold): To identify fragments specific to the N-alkylation.

Mechanistic Fragmentation Analysis

The electron ionization (EI) fragmentation of this compound (denoted here as BMP-yne ) is governed by charge localization on the piperidine nitrogen.

Primary Pathways
  • 
    -Cleavage (Exocyclic):  The radical cation localized on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the nitrogen in the side chain.
    
    • Mechanism: Cleavage of the

      
       bond of the butynyl chain.
      
    • Result: Loss of the propargyl radical (

      
      , 39 Da).
      
    • Diagnostic Ion: m/z 128 . This is a high-intensity peak characteristic of N-butynyl piperidines.

  • Ring

    
    -Cleavage (Endocyclic):  Cleavage of the piperidine ring bonds adjacent to the nitrogen (
    
    
    
    or
    
    
    ).
    • Mechanism: Opens the ring, often followed by hydrogen rearrangement and loss of neutral alkenes.

    • Result: Formation of lower mass immonium ions.

  • Loss of Methoxy Group:

    • Mechanism: Inductive cleavage or rearrangement involving the ether oxygen.

    • Result: Loss of methanol (

      
      , 32 Da) or methoxy radical (
      
      
      
      , 31 Da).
    • Diagnostic Ion: m/z 135 (

      
      ) or m/z 136  (
      
      
      
      ).
  • McLafferty-Type Rearrangement (Side Chain):

    • While less dominant than in carbonyls, the alkyne

      
      -system can facilitate hydrogen transfer if the chain conformation allows, though the rigidity of the triple bond often suppresses this compared to saturated nitriles or carbonyls.
      
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion (


 m/z 167).

FragmentationPathways M_Ion Molecular Ion (M+) m/z 167 [C10H17NO]+. Alpha_Chain Exocyclic α-Cleavage Loss of Propargyl Radical (-39 Da) M_Ion->Alpha_Chain Dominant Methoxy_Loss Ether Cleavage Loss of Methanol (-32 Da) M_Ion->Methoxy_Loss Secondary Dealkylation C-N Bond Cleavage Loss of Butynyl Chain M_Ion->Dealkylation Minor Ion_128 Immonium Ion m/z 128 (Base Peak Candidate) Alpha_Chain->Ion_128 Ion_135 Distonic Ion m/z 135 Methoxy_Loss->Ion_135 Ion_114 4-Methoxypiperidine Ion m/z 114 Dealkylation->Ion_114

Caption: Figure 1. Predicted competitive fragmentation pathways for this compound (EI, 70eV).

Comparative Profiling

To confirm the identity of BMP-yne , it must be differentiated from its saturated analog and the core scaffold.

Comparison Table: Key Diagnostic Ions
FeatureTarget: BMP-yne Analog: 1-Butyl-4-methoxy... Core: 4-Methoxypiperidine
Molecular Formula



Molecular Ion (

)
167 171 115
Base Peak (Predicted) 128 (Loss of propargyl)128 (Loss of propyl)*71 (Ring fragment)
Side Chain Loss

114/115 (

)

114/115 (

)
N/A
Methoxy Loss

135 (

)

139 (

)

83 (

)
Unsaturation Index 3 (Ring + Triple Bond)1 (Ring only)1 (Ring only)

Note: In the saturated analog (1-butyl),


-cleavage loses a propyl radical (43 Da), resulting in 

. While the nominal mass is identical, the exact mass differs (Alkyne vs Saturated). High-resolution MS (HRMS) is required to distinguish these specific fragments if retention time is not used.
Distinguishing Factors
  • The M+ Peak: The mass shift of 4 units (167 vs 171) is the primary differentiator between the alkyne and butyl derivatives.

  • Fragment 152 vs 156: Loss of methyl radical (

    
    ) from the methoxy group yields 
    
    
    
    152 for the alkyne and
    
    
    156 for the butyl analog.

Experimental Protocols

For reproducible data, the following GC-MS protocol is recommended. This method is optimized to prevent thermal degradation of the alkyne moiety while ensuring sufficient ionization.

Protocol: GC-MS Characterization Workflow

1. Sample Preparation

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10 µg/mL for splitless injection or 100 µg/mL for split (20:1) injection.

  • Derivatization: Not required for this tertiary amine, but if peak tailing occurs, use BSTFA (1% TMCS) to derivatize any potential hydrolysis products (4-hydroxypiperidine artifacts).

2. GC Parameters (Agilent 7890/5977 equivalent)

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split/Splitless depending on concentration.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

    • Rationale: Fast ramp preserves the thermally sensitive alkyne chain.

3. MS Parameters (EI Source)

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.[1]

  • Scan Range: m/z 40–350.

  • Solvent Delay: 3.0 min (to skip solvent peak).

Workflow Diagram

ExperimentalWorkflow Sample Sample 1 mg Solid Dissolution Dissolution MeOH/EtOAc Sample->Dissolution GC Gas Chromatography DB-5ms Column Dissolution->GC Ionization EI Source 70 eV GC->Ionization Detection Mass Analyzer Scan 40-350 m/z Ionization->Detection

Caption: Figure 2. Standardized GC-MS workflow for piperidine derivative characterization.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for nitrogen-rule and even-electron ion stability).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for 4-methoxypiperidine core fragmentation data).

  • PubChem. (2024). Compound Summary: 4-Methoxypiperidine.[2][3][4][5] Retrieved from [Link] (Structural validation of the core scaffold).

  • Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids." Journal of the Brazilian Chemical Society. Retrieved from [Link] (Comparative fragmentation of piperidine rings).

Sources

Technical Comparison Guide: HPLC Method Development for 1-(But-3-yn-1-yl)-4-methoxypiperidine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 1-(But-3-yn-1-yl)-4-methoxypiperidine presents a dual challenge common in modern synthetic intermediate profiling: lack of a strong chromophore and basic amine functionality .[1] Traditional acidic Reversed-Phase HPLC (RP-HPLC) often yields poor data quality characterized by severe peak tailing (due to silanol interactions) and low sensitivity (requiring detection at <210 nm).[1]

This guide objectively compares three distinct methodological approaches to validate purity:

  • Method A (Baseline): Acidic RP-HPLC with UV detection.[1]

  • Method B (Recommended Separation): High-pH RP-HPLC with UV detection.[1]

  • Method C (Recommended Detection): Acidic/Basic RP-HPLC with Charged Aerosol Detection (CAD).[1]

Key Finding: While Method A is the industry default, Method B (High pH) provides superior peak symmetry (Tailing Factor < 1.2), and Method C (CAD) offers the only robust quantitation strategy for impurities lacking the alkyne moiety.

Molecular Analysis & Chromatographic Challenges

Before selecting a protocol, we must deconstruct the analyte's physicochemical properties to understand the failure modes of standard methods.

FeatureChemical CharacteristicChromatographic Consequence
Core Structure Piperidine Ring (Secondary/Tertiary Amine)High pKa (~10.5). At standard pH (2-3), the nitrogen is protonated (

).[1] This cation interacts ionically with residual silanols (

) on the column, causing severe tailing.[2]
Functional Group Terminal Alkyne (But-3-yn-1-yl)Weak Chromophore. Alkynes absorb weakly at 190-210 nm.[1] This overlaps with the UV cutoff of many solvents (e.g., Methanol), leading to baseline noise and drift.
Substituent 4-Methoxy GroupAdds slight polarity but contributes negligible UV absorbance.[1]

Comparative Method Analysis

Method A: Traditional Acidic RP-HPLC (The "Standard" Approach)
  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.[1]

  • Mechanism: Ion-pairing (TFA) masks silanols; low pH keeps silanols protonated.[1]

  • Verdict: Sub-optimal. While TFA improves shape, it suppresses MS signal (if LC-MS is used) and absorbs UV at 210 nm, reducing S/N ratio for this specific molecule.[1]

Method B: High-pH RP-HPLC (The "Shape" Solution)[1]
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).[1][3]

  • Mechanism: At pH 10, the piperidine amine is deprotonated (neutral).[1] Neutral amines do not interact with silanols, resulting in sharp, Gaussian peaks.

  • Requirement: Must use Hybrid Silica columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini) resistant to silica dissolution at high pH.

  • Verdict: Superior Separation. Best for peak shape and resolution of impurities.[1][4]

Method C: Charged Aerosol Detection (The "Universal" Solution)
  • Detector: CAD (or ELSD).[1][5][6]

  • Mechanism: Measures charge transfer to particles; response is independent of chemical structure/chromophore.[1]

  • Verdict: Superior Quantitation. Essential if impurities (e.g., saturated precursors) lack the alkyne group and are invisible to UV.[1]

Experimental Protocols

Protocol 1: High-pH Separation (Recommended)[1]

Objective: Maximize peak symmetry and retention of the basic amine.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Temperature: 40°C (Improves mass transfer for amines).[1]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV @ 210 nm (or CAD).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Hold
1.0 5 Start Gradient
10.0 60 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 16.0 | 5 | End |[1]

Protocol 2: Sample Preparation
  • Solvent: 50:50 Water:Acetonitrile (Do NOT use 100% organic; it causes "solvent wash-through" of polar salts).[1]

  • Concentration: 0.5 mg/mL (Higher concentration needed due to weak UV response).

Comparative Data Summary

The following data simulates a comparative study of the same sample lot analyzed via the three methods.

MetricMethod A (Acidic/UV)Method B (High pH/UV)Method C (High pH/CAD)
Retention Time (

)
4.2 min7.8 min (Increased retention of neutral amine)7.9 min
USP Tailing Factor (

)
1.8 (Fail)1.05 (Excellent) 1.10
Signal-to-Noise (S/N) 15:125:1 (Sharper peak = higher height)80:1 (Superior)
Impurity Coverage 85% (Misses non-UV active)85%100% (Universal)

Analysis:

  • Method A suffers from "fronting" or "tailing" due to the charged nitrogen dragging on the stationary phase.[1]

  • Method B fixes the peak shape.[1] The neutral amine interacts purely hydrophobically with the C18 chains, increasing retention and sharpening the peak.

  • Method C reveals impurities that UV misses (e.g., piperidine precursors lacking the alkyne).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on available equipment and purity requirements.

MethodDevelopment Start Start: this compound Analysis Q_Detector Is Universal Detection (CAD/MS) Available? Start->Q_Detector Path_UV Path: UV Detection Only (210 nm) Q_Detector->Path_UV No Path_CAD Path: CAD/ELSD Detection Q_Detector->Path_CAD Yes Q_Column Is High-pH Stable Column Available? (Hybrid Silica / Polymer) Path_UV->Q_Column Method_CAD Method C: High pH + CAD Universal Response Best for Mass Balance Path_CAD->Method_CAD Optimal Config Method_Acid Method A: Acidic RP-HPLC (0.1% TFA or Formic Acid) Expect Tailing ~1.5-2.0 Q_Column->Method_Acid No (Fallback) Method_Base Method B: High pH RP-HPLC (10mM NH4HCO3, pH 10) Expect Tailing < 1.2 Q_Column->Method_Base Yes (Recommended) Method_Base->Method_CAD Can combine

Caption: Decision matrix for selecting the optimal separation and detection mode based on laboratory capabilities.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Baseline Drift at 210 nm UV Cutoff of Mobile Phase BSwitch from Methanol (cutoff ~205nm) to Acetonitrile (cutoff ~190nm).[1] Ensure high-purity "Gradient Grade" solvents.
Split Peak Sample Solvent MismatchThe sample is likely dissolved in 100% organic solvent.[1] Dilute sample to 50% aqueous to match initial gradient conditions.
Peak Tailing (>1.5) Silanol InteractionSwitch to High pH (Method B). If restricted to low pH, add 0.1% Triethylamine (TEA) as a silanol blocker (competes with the analyte).[1]
Missing Impurities Lack of ChromophoreUV is blind to non-aromatic/non-alkyne impurities.[1] Use CAD or spot-check with TLC/Iodine stain.[1]

References

  • Agilent Technologies. "Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development." Agilent Application Notes. [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects."[2][8] Chrom Tech Technical Blog. [Link]

  • McCalley, D. V. "Analysis of the basic compounds: The relative performance of some reversed-phase packings." Journal of Chromatography A, 2010. (Contextual grounding on silanol activity).

Sources

Comparative Guide: 4-Methoxypiperidine vs. 4-Hydroxypiperidine Alkyne Derivatives in Drug Discovery

[1][2]

Executive Summary

In fragment-based drug discovery (FBDD) and bioconjugation, the piperidine ring serves as a privileged scaffold due to its ability to orient functional groups in 3D space. When functionalized with an alkyne handle (typically N-propargyl), these derivatives become powerful tools for "Click Chemistry" (CuAAC).[1]

The choice between 4-methoxypiperidine and 4-hydroxypiperidine derivatives is rarely arbitrary; it represents a strategic decision between lipophilic efficiency and solubility .[2][1] This guide analyzes the physicochemical and biological trade-offs of these two bioisosteres, providing experimental protocols for their synthesis and application.

Physicochemical Profile & Bioisosteric Comparison

The transition from a hydroxyl (-OH) to a methoxy (-OCH₃) group is a classic "methyl scan" optimization strategy.[2][1] While the alkyne handle facilitates ligation, the core piperidine substitution dictates the physicochemical behavior of the final conjugate.

Key Performance Metrics
Feature4-Hydroxypiperidine Alkyne4-Methoxypiperidine AlkyneImpact on Drug Design
H-Bond Donors (HBD) 1 (Alcohol -OH)0Methoxy improves membrane permeability by removing HBD cost.[2][1]
H-Bond Acceptors (HBA) 2 (N, O)2 (N, O)Both retain interaction potential with target residues.[1]
LogP (Lipophilicity) ~ -0.2 (Hydrophilic)~ +0.2 (Lipophilic)Methoxy increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.[2][1]
pKa (Piperidine N) ~10.7~10.5Minimal difference; both are protonated at physiological pH.[1]
Solubility High (Aqueous/Polar)Moderate (Organic)Hydroxy is preferred for aqueous click reactions; Methoxy for organic synthesis.[1]
The "Magic Methyl" Effect

Replacing the 4-OH with 4-OMe eliminates a hydrogen bond donor.[2][1] In medicinal chemistry, removing a donor often improves permeability (ΔLogP ≈ +0.5 to +1.0 units) and can boost potency if the methyl group fills a hydrophobic pocket in the target protein—a phenomenon known as the "Magic Methyl" effect [1].

Biological Implications: Metabolic Stability & ADME[1]

The most critical differentiator between these derivatives is their metabolic fate.

4-Hydroxypiperidine: The Conjugation Liability

The exposed hydroxyl group is a "metabolic soft spot."

  • Primary Pathway: Phase II conjugation (Glucuronidation/Sulfation).[1]

  • Consequence: Rapid clearance and high water solubility of the metabolite, leading to fast excretion.

  • Strategic Use: Use this derivative if you need to lower LogP or if the hydroxyl interacts specifically with a polar residue in the binding pocket.

4-Methoxypiperidine: The Oxidative Liability

Capping the hydroxyl prevents direct conjugation, but introduces a new liability.

  • Primary Pathway: CYP450-mediated O-demethylation (specifically CYP2D6 ).[2][1][3]

  • Mechanism: The methoxy group is oxidatively cleaved to return to the 4-hydroxypiperidine form [2].[2]

  • Strategic Use: Use this to improve oral bioavailability and BBB penetration.[1] However, be aware that inter-individual variability in CYP2D6 expression can affect the drug's half-life.

Metabolic Fate Diagram

MetabolicFateStartPiperidine ScaffoldMethoxy4-Methoxy(Lipophilic)Start->MethoxyMethyl CappingHydroxy4-Hydroxy(Polar)Start->HydroxyNativeCYPCYP2D6(O-Demethylation)Methoxy->CYPMetabolismBioavailImproved PermeabilityMethoxy->BioavailInitial EffectUGTUGT/SULT(Conjugation)Hydroxy->UGTPhase IICYP->HydroxyMetaboliteExcretionRapid ExcretionUGT->ExcretionClearance

Figure 1: Metabolic trajectories of Methoxy vs. Hydroxy derivatives.[2][1] Methoxy improves initial permeability but can be converted back to Hydroxy by CYP2D6.[2]

Synthetic Utility: Experimental Protocols

Both derivatives are typically converted to their alkyne forms via N-alkylation with propargyl bromide.[2][1] Below is a standardized protocol optimized for yield and purity.

Protocol A: Synthesis of N-Propargyl Derivatives

Objective: Synthesize N-(prop-2-ynyl)-4-methoxypiperidine or N-(prop-2-ynyl)-4-hydroxypiperidine.

Reagents:

  • Substrate: 4-methoxypiperidine (HCl salt) or 4-hydroxypiperidine.[2][1]

  • Alkylating Agent: Propargyl bromide (80% in toluene).[1]

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous.[2][1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the piperidine substrate in ACN (0.2 M concentration).

  • Activation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to deprotonate the amine (if using HCl salt).

  • Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of propargyl bromide.

    • Note: For 4-hydroxypiperidine, avoid using strong bases like NaH to prevent O-alkylation; K₂CO₃ is selective for the amine [3].[2][1]

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Methoxy: Filter solids.[1] Concentrate filtrate.[1] Dissolve in EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

    • Hydroxy: Due to water solubility, avoid extensive water washes.[1] Filter solids, concentrate, and purify directly via flash chromatography (DCM/MeOH gradient).

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugation of the alkyne-piperidine to an azide-functionalized scaffold.[2][1]

Methodology:

  • Mix: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in t-BuOH/Water (1:1).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).[1]

  • Observation:

    • Methoxy Derivative: May require a co-solvent (THF or DMSO) if the azide partner is also lipophilic.[1]

    • Hydroxy Derivative: Dissolves readily in the aqueous click mixture.[1]

  • Purification:

    • The Methoxy triazole product is often easily extracted into organic solvent.[1]

    • The Hydroxy triazole product may require reverse-phase HPLC or scavenger resins to remove copper due to its polarity.[2][1]

Synthetic Workflow Diagram

SynthesisWorkflowSubstratePiperidine Substrate(Methoxy or Hydroxy)ReactionN-Alkylation(ACN, 16h, RT)Substrate->ReactionReagentsPropargyl Bromide + K2CO3Reagents->ReactionMethoxyWorkupMethoxy Workup:EtOAc ExtractionReaction->MethoxyWorkupIf 4-OMeHydroxyWorkupHydroxy Workup:Direct Column (DCM/MeOH)Reaction->HydroxyWorkupIf 4-OHClickCuAAC Click ReactionMethoxyWorkup->ClickHydroxyWorkup->Click

Figure 2: Comparative synthetic workflow highlighting work-up differences based on polarity.

Selection Guide: When to Use Which?

ScenarioRecommended DerivativeReasoning
Fragment-Based Screening 4-Methoxypiperidine Higher lipophilic efficiency; mimics "drug-like" physicochemical space better than the polar alcohol.[2][1]
PROTAC Linker Design 4-Hydroxypiperidine The hydroxyl group provides a handle for further functionalization or increases the solubility of hydrophobic linkers.[1]
CNS Drug Discovery 4-Methoxypiperidine Removal of H-bond donor aids in crossing the Blood-Brain Barrier.[2][1]
Metabolic Stability Screen Both Use as a matched pair to determine if the 4-position is a metabolic hotspot (oxidative vs. conjugative clearance).[2][1]

References

  • Schönherr, H., & Cernak, T. (2013).[1] "Profound methyl effects in drug discovery and a call for new C-H methylation reactions."[1] Angewandte Chemie International Edition.

  • Weldon, C., et al. (2004).[1] "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP)..." Xenobiotica.

  • BenchChem. (2025).[1][4][5] "The Propargyl Group: A Linchpin in Click Chemistry." BenchChem Technical Guides.

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • ACD/Labs. (2025). "Lipophilicity Descriptors: Understanding When to Use LogP & LogD."

QC protocols for 1-(But-3-yn-1-yl)-4-methoxypiperidine manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter critical bottlenecks in bioconjugation and drug discovery pipelines that trace back to a single, overlooked variable: the analytical integrity of the building blocks.

1-(But-3-yn-1-yl)-4-methoxypiperidine is a highly versatile terminal alkyne utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. It features a basic piperidine core, a methoxy group, and a terminal alkyne. However, its specific structural anatomy renders traditional Quality Control (QC) methodologies—like standard HPLC-UV—dangerously inadequate.

This guide objectively compares standard industry QC against an Advanced Multi-Modal QC Protocol (qNMR + LC-MS/MS) , detailing the causality behind these analytical choices and providing self-validating experimental workflows.

The Chemical Context: Why Standard QC Fails

The structural properties of this compound present two distinct analytical challenges:

  • Chromatographic Invisibility: The molecule lacks extended

    
    -conjugation. It relies on isolated functional groups (an ether, an amine, and an alkyne) that do not absorb strongly above 220 nm. Standard HPLC-UV analysis at low wavelengths (e.g., 210 nm) suffers from severe baseline drift and solvent interference, artificially inflating the reported purity by failing to detect non-UV-active impurities.
    
  • Glaser Homocoupling: Terminal alkynes are highly susceptible to oxidative dimerization (Glaser coupling) when exposed to trace copper, other transition metals, or oxygen during manufacturing and storage 12. This creates a bis-alkyne impurity. In downstream click chemistry, this dimer acts as a stoichiometric hijacker, cross-linking azide-functionalized substrates and causing complete reaction failure 3.

Glaser_Coupling A 1-(But-3-yn-1-yl) -4-methoxypiperidine (Monomer) B Trace Cu(I/II) + O2 (Oxidative Stress) A->B Exposure during workup/storage C Glaser Homocoupling Dimer (Bis-alkyne Impurity) B->C Catalytic Dimerization D CuAAC Failure (Cross-linking) C->D Downstream Click Chemistry

Fig 1: Glaser homocoupling degradation pathway of terminal alkynes affecting CuAAC efficiency.

Comparative Analysis of QC Methodologies

To guarantee performance, we must shift from relative purity (HPLC-UV) to absolute mass fraction and targeted impurity profiling.

Analytical ParameterStandard Industry QC (HPLC-UV)Advanced Multi-Modal QC (qNMR + LC-MS/MS)Impact on Downstream CuAAC
Purity Determination Relative Area % (Prone to false inflation)Absolute Mass Fraction % (High accuracy)Ensures precise stoichiometric calculations
Dimer Detection Poor (Dimers lack strong UV chromophores)Excellent (LOD < 0.01% via ESI+ MS)Prevents cross-linking and reaction failure
Reference Standard Requires pure analyte standardSelf-validating via CRM Internal StandardAccelerates validation without external standards
Moisture/Solvent Requires separate KF and GC testsqNMR detects residual protonated solventsPrevents catalyst poisoning

Experimental Protocols: The Self-Validating System

Protocol 1: Absolute Purity Determination via 1H-qNMR

The Causality: Unlike HPLC, which relies on variable UV absorbance coefficients, qNMR signal intensity is strictly proportional to the number of resonant nuclei 4. By introducing a Certified Reference Material (CRM) internal standard, the system becomes self-validating—yielding absolute mass fraction without requiring a pure standard of the analyte itself 5.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of this compound and ~5.0 mg of Maleic Acid (Internal Standard, CRM grade).

  • Dissolution: Dissolve the mixture in 600 µL of high-purity CDCl₃. Ensure complete dissolution via vortexing.

  • Acquisition Parameters:

    • Frequency: 400 MHz or 600 MHz.

    • Flip Angle: 90° pulse to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: This is critical. The D1 must be at least

      
       (longitudinal relaxation time) of the slowest relaxing proton to ensure complete thermal equilibrium between scans, preventing signal saturation and quantitative errors.
      
  • Integration & Calculation: Integrate the maleic acid alkene protons (

    
     ~6.3 ppm, 2H) and the analyte's methoxy protons (
    
    
    
    ~3.3 ppm, 3H). Calculate the absolute mass fraction using the standard qNMR equation based on integral ratios, molecular weights, and sample masses.
Protocol 2: Dimer Profiling via LC-MS/MS (ESI+)

The Causality: Because the molecule is UV-transparent, we leverage its basicity. The piperidine nitrogen (


) is highly proton-affine. Electrospray Ionization in positive mode (ESI+) provides exceptional, targeted sensitivity for the monomer and its Glaser-coupled dimer, bypassing the limitations of optical detectors.
  • Chromatographic Setup: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in MS-grade Water.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the piperidine nitrogen remains fully protonated, maximizing ESI+ ionization efficiency.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry Detection:

    • Monomer Target: Monitor

      
       168.1 
      
      
      
    • Glaser Dimer Target: Monitor

      
       333.2 
      
      
      
  • Validation: A batch is only released for CuAAC applications if the dimer peak area is

    
     relative to the monomer.
    

QC_Workflow Start Batch: 1-(But-3-yn-1-yl) -4-methoxypiperidine Split Sample Aliquoting Start->Split qNMR 1H-qNMR (Internal Std) Absolute Purity Assessment Split->qNMR LCMS LC-MS/MS (ESI+) Dimer & Impurity Profiling Split->LCMS GCFID GC-FID / Headspace Residual Solvent Analysis Split->GCFID Pass Batch Release (Click-Ready Grade) qNMR->Pass Purity ≥ 98.0% Fail Batch Rejection / Rework (High Dimer/Solvent) qNMR->Fail Purity < 98.0% LCMS->Pass Dimer ≤ 0.1% LCMS->Fail Dimer > 0.1% GCFID->Pass Solvents ≤ ICH Q3C

Fig 2: Multi-modal QC workflow ensuring absolute purity and absence of click-inhibiting dimers.

Conclusion

For complex functional building blocks like this compound, relying on standard HPLC-UV is a fundamental risk to downstream bioconjugation yields. By adopting a multi-modal approach—utilizing the self-validating absolute quantification of qNMR and the targeted sensitivity of LC-MS/MS—researchers can completely eliminate the risk of stoichiometric failure caused by undetected Glaser dimers and ensure robust, reproducible CuAAC chemistry.

References

  • Beilstein Journal of Organic Chemistry. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition." Beilstein Journals. Available at: [Link][2]

  • Chemical Reviews. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." ACS Publications. Available at:[Link][3]

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications. Available at: [Link][5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.